molecular formula C17H28O2 B3427751 Cedryl Acetate CAS No. 61789-42-2

Cedryl Acetate

Cat. No.: B3427751
CAS No.: 61789-42-2
M. Wt: 264.4 g/mol
InChI Key: HQKQRXZEXPXXIG-DTWJZALFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cedryl acetate is a cedrane sesquiterpenoid.
Cedranyl acetate has been reported in Artemisia annua, Artemisia argyi, and Chamaemelum nobile with data available.

Properties

IUPAC Name

[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3/t11-,13+,14-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQRXZEXPXXIG-DTWJZALFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047204
Record name Cedryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-54-3, 61789-42-2
Record name Cedryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cedrol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cedryl Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDRYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WS0WJ9WNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Cedryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl Acetate (CAS No. 77-54-3) is a sesquiterpenoid ester valued for its characteristic woody, cedar-like aroma.[1][2] While predominantly utilized in the fragrance and flavor industries as a fixative and scent component, its identity as a chiral molecule and reported biological activities, such as α-glucosidase inhibition, have drawn interest from the broader scientific community.[3][4] This document provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.

Chemical Identity and Structure

This compound is the acetate ester of Cedrol, a sesquiterpene alcohol primarily derived from cedarwood oil.[5] The commercial product is often a mixture of isomers.[6]

  • IUPAC Name: [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[7]

  • Synonyms: Cedrol acetate, Cedranyl acetate, Acetic acid cedrol ester, 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, acetate[4][7]

  • Chemical Formula: C₁₇H₂₈O₂[1][8][9][10]

  • SMILES: C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@@(C)OC(=O)C[7][11]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. Values can vary slightly between suppliers due to isomeric ratios and purity.[8]

Table 1: General and Physical Properties
PropertyValueReferences
Molecular Weight 264.4 g/mol [1][7][8][10]
Appearance White to pale yellow solid or viscous liquid.[6][9][12][13]
Odor Woody, sharp, dry, cedar-like, slightly earthy.[1][2][3][8][12]
Melting Point 40 - 46 °C[1][8][12][14][15][16]
Boiling Point >200 °C (typically 200 - 203 °C) at 760 mmHg.[1][6][8][12][14]
Flash Point >94 °C[6][13][17][18]
Table 2: Measured and Calculated Properties
PropertyValueReferences
Density / Specific Gravity 0.976 - 1.016 g/mL at 20-25 °C[1][6][8][12][16][17]
Refractive Index (n²⁰/D) 1.491 - 1.503 at 20 °C[1][6][8][12][16][17]
Vapor Pressure 0.000489 mmHg at 23 °C[6][19]
Log P (Octanol-Water) 4.5 - 6.21[1][6][7][11]
Optical Activity [α]²⁰/D +26±1°, c = 1% in ethanol[1]
Assay (Purity) 90 - 99%[9][12]
Table 3: Solubility Data
SolventSolubilityReferences
Water Insoluble (est. 0.5502 mg/L at 25 °C)[9][12][13][14]
Ethanol Soluble[8][9][12][13][14]
Propylene Glycol Poorly soluble[8]
Organic Solvents (e.g., Diethyl Ether) Readily soluble[14]
Perfume Oils Miscible[8]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is used to determine the temperature range over which the solid phase of this compound transitions to a liquid.[6][12][14]

  • Sample Preparation: Ensure the this compound sample is dry and, if crystalline, finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to form a compact column of 2-3 mm at the sealed bottom.[18]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus equipped with a heating block and a calibrated thermometer or temperature probe.

  • Heating:

    • For an unknown approximate melting point, perform a rapid initial heating to establish a rough range.[12][14]

    • For an accurate measurement, begin heating and approach the expected melting point (40-46 °C) at a controlled rate of approximately 1-2 °C per minute.[12][14][15]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplets of liquid appear within the sample.

    • Record the temperature (T₂) at which the last solid particle completely liquefies.

    • The melting range is reported as T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[12]

Density / Specific Gravity Determination

This protocol determines the mass per unit volume of this compound. Given its potential viscosity, methods must account for entrapped air.

  • Apparatus: A calibrated pycnometer (weight-per-gallon cup) or a digital density meter is required.[1][8] An analytical balance with sufficient resolution is also necessary.

  • Calibration: Calibrate the volume of the pycnometer using distilled water at a known temperature (e.g., 20 °C or 25 °C).

  • Sample Preparation:

    • If the sample is a viscous liquid, it may be gently warmed to reduce viscosity or diluted with a known volume of a suitable solvent of known density to release entrapped air.[8] The final density is then calculated by accounting for the dilution.

    • If the sample is solid, it must be melted by heating to a temperature just above its melting point.

  • Measurement:

    • Measure the tare weight of the clean, dry pycnometer.

    • Fill the pycnometer with the liquid this compound, ensuring no air bubbles are present, and equilibrate to the target temperature (e.g., 25 °C).

    • Place the lid on the pycnometer, allowing excess liquid to escape through the vent.

    • Carefully clean and dry the exterior of the pycnometer and measure its gross weight.

  • Calculation:

    • Calculate the net weight of the this compound sample.

    • Density (ρ) is calculated as: ρ = (Net Weight of Sample) / (Calibrated Volume of Pycnometer).

    • Specific Gravity is the ratio of the density of this compound to the density of water at the same temperature.

Refractive Index Determination

This protocol measures how light bends as it passes through liquid this compound, a key parameter for purity assessment, in accordance with ISO 280.[7][9][16][17]

  • Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a sodium D-line light source (589.3 nm) and a temperature control system.

  • Calibration: Calibrate the instrument using standard reference materials with known refractive indices (e.g., distilled water).[20]

  • Sample Preparation: If the sample is solid, melt it and allow it to cool to the measurement temperature (20 °C). Ensure the sample is free of air bubbles and particulates.

  • Measurement:

    • Set the refractometer's circulating water bath to maintain the prisms at a constant temperature of 20.0 ± 0.2 °C.[20]

    • Apply a few drops of the liquid this compound to the surface of the lower prism.

    • Close the prisms firmly to spread the sample into a thin, uniform film.

    • Allow a few minutes for the sample to reach thermal equilibrium.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • Read the refractive index directly from the instrument's scale.

  • Reporting: Report the refractive index to four decimal places, along with the measurement temperature (e.g., n²⁰/D = 1.4995).

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of this compound's solubility in various solvents.

  • Apparatus: Test tubes or vials, a vortex mixer, a calibrated balance, and analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC if required for quantitative analysis).

  • Qualitative Assessment:

    • To a series of vials, add a small, measured amount of this compound (e.g., 10 mg).

    • Add a measured volume of the test solvent (e.g., 1 mL of water, ethanol, etc.) to each vial.

    • Agitate vigorously using a vortex mixer for 1-2 minutes.

    • Allow the samples to stand and visually inspect for the presence of undissolved material.

    • Classify as: Soluble, Partially Soluble, or Insoluble.

  • Quantitative Assessment (Shake-Flask Method for Aqueous Solubility): [21][22]

    • Add an excess amount of this compound to a known volume of the aqueous solvent (e.g., purified water or buffer) in a flask.

    • Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand, permitting the excess undissolved solute to settle.

    • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

    • Quantify the concentration of this compound in the aliquot using a suitable analytical technique (e.g., GC-MS after extraction into an organic solvent).

    • The resulting concentration represents the equilibrium solubility.

Synthesis and Analysis Workflows

The following diagrams illustrate key processes related to this compound.

Synthesis of this compound

This compound is typically produced via the hemi-synthetic esterification of Cedrol, which is often extracted from cedarwood oil, with an acetylating agent in an acidic medium.[6]

G cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products cluster_purification Purification cedrol Cedrol (from Cedarwood Oil) esterification Esterification cedrol->esterification acetic_anhydride Acetic Anhydride (or Acetic Acid) acetic_anhydride->esterification cedryl_acetate Crude this compound esterification->cedryl_acetate byproduct Acetic Acid (Byproduct) esterification->byproduct acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification purification Neutralization, Washing, Distillation cedryl_acetate->purification final_product Purified This compound purification->final_product

Caption: Hemi-synthetic route for this compound production.

Quality Control Analysis Workflow

A typical workflow for assessing the purity and identity of a this compound sample involves a combination of physical and chromatographic tests.

G cluster_physical Physical Tests cluster_chromatography Chromatographic Analysis cluster_results Results start This compound Sample appearance Appearance & Odor start->appearance density Density start->density refractive_index Refractive Index start->refractive_index gcms_prep Sample Prep (Dilution) start->gcms_prep final_report Certificate of Analysis appearance->final_report density->final_report refractive_index->final_report gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis identity Identity Confirmation (Mass Spectrum) data_analysis->identity purity Purity Assay (% Area) data_analysis->purity identity->final_report purity->final_report

Caption: Quality control workflow for this compound analysis.

Biological Activity and Signaling

While primarily used for its organoleptic properties, some studies have indicated biological activity for this compound, including α-glucosidase inhibitory effects and potential roles as a cell signaling reagent.[3] However, unlike well-characterized pharmaceuticals, this compound is not associated with a specific, defined signaling pathway in the literature. The biological effects of complex fragrance molecules and essential oils are an area of active research, with some studies pointing to interactions with broad pathways like the mitogen-activated protein kinase (MAPK) or pI3K/Akt/mTOR signaling pathways, though specific data for this compound is lacking.[19] Further research is required to elucidate any specific molecular targets or signaling cascades it may modulate.

Conclusion

This compound is a well-characterized sesquiterpenoid ester with a defined set of physicochemical properties that are critical for its application in the fragrance industry and for its study in other scientific domains. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of these characteristics, ensuring quality control and facilitating further research into its potential biological activities. The provided workflows offer a logical representation of its synthesis and analytical validation, serving as a valuable resource for professionals in research and development.

References

Synthesis of Cedryl Acetate from Cedrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of cedryl acetate, a valuable sesquiterpenoid ester widely utilized in the fragrance and pharmaceutical industries. The primary focus is on the acetylation of its precursor, cedrol, a naturally occurring tertiary alcohol. This document details various synthetic methodologies, including classical esterification with acetic anhydride and catalytic approaches, to provide a comprehensive resource for laboratory and industrial applications. Experimental protocols, quantitative data, and process workflows are presented to facilitate practical implementation and further research in this area.

Introduction

This compound ((1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-yl acetate) is a key aroma chemical prized for its characteristic woody, cedar-like scent with sweet and balsamic undertones.[1][2] Beyond its extensive use in perfumery, recent studies have highlighted its potential as a chiral reagent and its exhibition of α-glucosidase inhibitory activity, suggesting its utility in medicinal chemistry and drug development.[3] The compound exists as a white crystalline solid or a colorless to pale yellow liquid, depending on its purity and isomeric composition.[3][4]

The most common and economically viable route to this compound is the semi-synthetic acetylation of cedrol.[5] Cedrol, a tricyclic sesquiterpene alcohol, is readily available as a major constituent of cedarwood oil, extracted from various species of cedar.[6] The synthesis involves an esterification reaction where the hydroxyl group of cedrol is converted to an acetate ester. This guide will explore the prevalent methods for this transformation, providing detailed protocols and comparative data to assist researchers in selecting and optimizing the synthesis for their specific needs.

Synthetic Methodologies

The conversion of cedrol to this compound is primarily achieved through acetylation. The choice of acetylating agent and catalyst can significantly influence reaction efficiency, yield, and purity of the final product.

Acetylation with Acetic Anhydride

Acetic anhydride is the most widely used acetylating agent for this synthesis due to its high reactivity and availability.[2] The reaction can be performed with or without a catalyst.

2.1.1. Acid-Catalyzed Acetylation

In an acidic medium, the esterification of cedrol with acetic anhydride proceeds efficiently.[5] Various acid catalysts can be employed, including mineral acids and solid acid catalysts. A notable example is the use of a heterogeneous catalyst, H₂SO₄/SiO₂, under solvent-free conditions. This method offers the advantages of easier catalyst recovery and reduced environmental impact.

2.1.2. Base-Catalyzed Acetylation (Pyridine)

Pyridine is a commonly used basic catalyst and solvent for acetylation reactions.[7][8] It activates the acetic anhydride and neutralizes the acetic acid byproduct, driving the reaction to completion. This method is particularly effective for sterically hindered alcohols like cedrol.

2.1.3. Microwave-Assisted Acetylation

Microwave irradiation has emerged as a green and efficient technique to accelerate organic reactions.[9][10][11] In the synthesis of this compound, microwave-assisted acetylation of cedrol with acetic anhydride and a composite phosphoric acid catalyst has been shown to significantly reduce reaction times and improve yields.[4]

Acetylation with Isopropenyl Acetate

An alternative method involves the use of isopropenyl acetate in the presence of an acid catalyst such as toluene-4-sulfonic acid.[12] This reaction is driven by the formation of acetone, which is a volatile byproduct.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various synthetic methods for the preparation of this compound from cedrol.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

MethodAcetylating AgentCatalystSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous Acid CatalysisAcetic AnhydrideH₂SO₄/SiO₂Solvent-free8020 h88.7
Microwave-Assisted SynthesisAcetic AnhydrideComposite Phosphoric AcidNot specifiedNot specified20 min74.6
Alternative AcetylationIsopropenyl Acetatep-Toluenesulfonic acidNot specifiedNot specified--[12]
Base-Catalyzed Acetylation (General)Acetic AnhydridePyridinePyridineRoom Temp. - 70Variable-[8]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₇H₂₈O₂[5]
Molecular Weight264.41 g/mol [5]
AppearanceWhite solid or colorless to pale yellow liquid[4][5]
Melting Point45 °C[5]
Boiling Point>200 °C[5]
Density0.99 g/cm³[5]
Refractive Index (@20°C)1.491 - 1.503[5]
SolubilityInsoluble in water; soluble in ethanol and oils.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from cedrol.

Protocol 1: Acetylation of Cedrol using Acetic Anhydride and Pyridine

This protocol is a standard laboratory procedure for the acetylation of alcohols.

Materials:

  • Cedrol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve cedrol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of cedrol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the cedrol is consumed, quench the reaction by the careful addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Purification by Recrystallization

For obtaining high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Suitable solvent or solvent pair (e.g., ethanol/water, methanol/acetone, or ethyl acetate/heptane)

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.

  • Isolate the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Chemical Reaction Pathway

Reaction_Pathway Cedrol Cedrol Plus1 + AceticAnhydride Acetic Anhydride Arrow1 Catalyst (e.g., Pyridine or H+) CedrylAcetate This compound Arrow1->CedrylAcetate Plus2 + Byproduct Acetic Acid

Caption: General reaction scheme for the synthesis of this compound from cedrol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Dissolve Cedrol in Pyridine AddReagent 2. Add Acetic Anhydride at 0°C Reactants->AddReagent Stir 3. Stir at Room Temperature AddReagent->Stir Quench 4. Quench with Methanol Stir->Quench Evaporate 5. Evaporate Pyridine with Toluene Quench->Evaporate Extract 6. Extraction with Organic Solvent Evaporate->Extract Wash 7. Wash with Acid, Base, and Brine Extract->Wash Dry 8. Dry and Concentrate Wash->Dry Chromatography 9. Column Chromatography Dry->Chromatography Recrystallization 10. Recrystallization (Optional) Chromatography->Recrystallization

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from cedrol is a well-established and efficient process, crucial for the fragrance and potentially the pharmaceutical industries. The choice of methodology, particularly between traditional catalytic methods and modern techniques like microwave-assisted synthesis, allows for flexibility in terms of reaction time, yield, and environmental impact. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and purify this compound, and to serve as a foundation for further process optimization and application-driven research.

References

The Woody Elixir: A Technical Guide to the Natural Sources and Extraction of Cedryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedryl acetate, a sesquiterpenoid ester, is a valuable aromatic compound with applications in the fragrance and pharmaceutical industries. While it can be found in trace amounts in certain essential oils, its primary commercial production relies on the semi-synthesis from cedrol, a major constituent of cedarwood oil. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plant species. It further elaborates on the extraction methodologies for obtaining the precursor, cedrol, from cedarwood, and presents a detailed protocol for the subsequent acetylation to yield this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Natural Occurrence of this compound

This compound occurs in nature, albeit typically in low concentrations. The primary natural sources identified are essential oils from specific plant species. Quantitative analysis, predominantly through Gas Chromatography-Mass Spectrometry (GC-MS), has enabled the identification and quantification of this compound in these sources.

Principal Natural Sources
  • Artemisia argyi (Chinese Mugwort): The essential oil of Artemisia argyi has been found to contain the highest known natural concentration of this compound, with studies reporting levels of 2.28% [1]. This makes it a significant, though not commercially primary, natural source.

  • Cupressus funebris (Chinese Weeping Cypress): Commonly known as Chinese Cedarwood, the essential oil from this tree contains this compound in smaller proportions, typically around 0.1% [2].

While other species of Artemisia and Roman Chamomile (Chamaemelum nobile) have been qualitatively reported to contain this compound, specific quantitative data remains limited in the current body of scientific literature[3].

Hemi-synthesis from Cedrol: The Primary Production Pathway

Due to its low abundance in natural sources, the majority of commercially available this compound is produced through the hemi-synthesis from cedrol. Cedrol is a naturally occurring sesquiterpene alcohol that is abundant in the essential oils of various cedarwood species.

Natural Sources of Cedrol

The primary precursors for industrial this compound production are cedarwood oils rich in cedrol. The concentration of cedrol can vary significantly depending on the species and origin of the cedarwood.

  • Juniperus virginiana (Eastern Red Cedar): The essential oil from this North American native can contain cedrol concentrations ranging from 16% to 25% [4].

  • Juniperus ashei (Ashe Juniper or Texas Cedar): This species is a particularly rich source of cedrol, with its essential oil containing 35% to 48% cedrol[5].

The table below summarizes the cedrol content in key cedarwood species.

Plant SpeciesCommon NameComponentConcentration (%)
Juniperus asheiTexas CedarwoodCedrol35 - 48
Juniperus virginianaVirginia CedarwoodCedrol16 - 25
Cupressus funebrisChinese CedarwoodCedrol~9.6

Table 1: Concentration of Cedrol in Various Cedarwood Essential Oils.

Extraction and Isolation of Cedrol

The extraction of cedrol from cedarwood is a critical first step in the production of this compound. Various methods are employed to obtain cedarwood essential oil, from which cedrol is then isolated.

Extraction of Cedarwood Essential Oil

This is the most traditional and widely used method for extracting essential oils.

  • Protocol:

    • The heartwood of the cedar tree is chipped or ground into smaller particles to increase the surface area.

    • The wood material is packed into a still.

    • Pressurized steam is introduced into the still, which vaporizes the volatile compounds in the wood, including cedrol.

    • The steam and volatile compound mixture is then passed through a condenser, which cools the vapor back into a liquid.

    • The resulting liquid, a mixture of water and essential oil, is collected in a separator. Due to their different densities and immiscibility, the essential oil can be easily separated from the water.

  • Yield: The typical yield of essential oil from Juniperus virginiana using steam distillation is between 1.3% and 1.7% of the wet weight of the wood.

This method can offer higher yields compared to steam distillation.

  • Protocol:

    • Cedarwood powder or sawdust is submerged in a suitable water-insoluble solvent, such as toluene.

    • The mixture is allowed to stand for a predefined period (e.g., one hour) to allow the solvent to extract the oil.

    • The solid wood material is then filtered out.

    • The solvent is removed from the extract through distillation, leaving the purified cedarwood oil.

  • Yield: Solvent extraction can result in a higher yield of cedarwood oil, with a cedrol content of approximately 40% in the final oil, which is higher than that typically obtained from steam distillation (28-30%)[6].

A more modern and environmentally friendly technique that utilizes supercritical CO₂ as the solvent.

  • Protocol:

    • Cedarwood chips are placed in an extraction vessel.

    • Carbon dioxide is heated and pressurized to its supercritical state (e.g., 100°C and 6000 psi).

    • The supercritical CO₂ is passed through the wood chips, where it dissolves the essential oil.

    • The pressure is then reduced, causing the CO₂ to return to its gaseous state and evaporate, leaving behind the pure essential oil.

  • Advantages: SFE can yield up to 30% more oil than steam distillation and often results in a product with a superior aroma profile due to the lower operating temperatures which prevent the degradation of thermolabile compounds[7]. Extractions at lower temperatures (e.g., 25°C) and moderate pressures (e.g., 1500 psi) can yield a higher ratio of cedrol to its dehydration product, cedrene[7].

The following diagram illustrates the general workflow for cedarwood oil extraction.

Extraction_Workflow cluster_sourcing Raw Material cluster_extraction Extraction Method cluster_product Intermediate Product Cedarwood Cedarwood (Juniperus sp.) Steam_Distillation Steam Distillation Cedarwood->Steam_Distillation Solvent_Extraction Solvent Extraction Cedarwood->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Cedarwood->SFE Cedarwood_Oil Crude Cedarwood Oil Steam_Distillation->Cedarwood_Oil Solvent_Extraction->Cedarwood_Oil SFE->Cedarwood_Oil Cedrol_Isolation_Workflow Crude_Oil Crude Cedarwood Oil Distillation Vacuum Fractional Distillation Crude_Oil->Distillation Cedrol_Rich Cedrol-Rich Fraction (≥60% Cedrol) Distillation->Cedrol_Rich Crystallization Cooling and Crystallization Cedrol_Rich->Crystallization Centrifugation High-Speed Centrifugation Crystallization->Centrifugation Crude_Cedrol Crude Cedrol Crystals Centrifugation->Crude_Cedrol Recrystallization Melting and Recrystallization Crude_Cedrol->Recrystallization Pure_Cedrol High-Purity Cedrol (93-98%) Recrystallization->Pure_Cedrol Synthesis_Pathway Cedrol Cedrol Reaction Acetylation (Esterification) Cedrol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, VOSO₄) Catalyst->Reaction Cedryl_Acetate This compound Reaction->Cedryl_Acetate Byproduct Acetic Acid Reaction->Byproduct

References

Spectroscopic Analysis of Cedryl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cedryl Acetate (CAS No. 77-54-3) is a cedrane sesquiterpenoid and a common fragrance ingredient valued for its characteristic woody and cedar-like odor.[1][2] It is synthesized by the esterification of cedrol, which is often derived from cedarwood oil.[3][4] As a key component in perfumery and a compound of interest in chemical research, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and characterization. This guide provides a summary of the available mass spectrometry and infrared spectroscopy data for this compound, outlines standard experimental protocols for spectroscopic analysis, and notes the availability of predictive methods for Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following sections present the available mass spectrometry and infrared spectroscopy data for this compound. This data is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The mass spectrum is characterized by a molecular ion peak and a series of fragment ions that provide structural information. A representative mass spectrum of this compound is available on ResearchGate.[9] The molecular weight of this compound is 264.4 g/mol .[10]

Table 1: Key Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Putative Fragment AssignmentRelative Intensity
264[M]⁺ (Molecular Ion)Low
204[M - CH₃COOH]⁺ (Loss of acetic acid)High
189[M - CH₃COOH - CH₃]⁺Moderate
161High
147Moderate
133Moderate
119High
105High
93High
43[CH₃CO]⁺ (Acetyl cation)High

Note: Relative intensities are estimated from available spectra and may vary based on instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. As an ester, a strong carbonyl (C=O) stretching vibration is a prominent feature. The spectrum is typically acquired using Fourier-Transform Infrared (FTIR) spectroscopy.[10]

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950C-H stretchAlkane (CH, CH₂, CH₃)
~1735C=O stretchEster (Acetate)
~1240C-O stretchEster (Acetate)
~1020C-O stretchEster (Acetate)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent with a known chemical shift allows for referencing the spectrum.

  • Instrument Setup:

    • Place the sample in a 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

    • The chemical shifts are reported in ppm relative to a reference standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans is typically required due to the low natural abundance of ¹³C.

    • The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Instrument Setup:

    • Set up the gas chromatograph with an appropriate column (e.g., a nonpolar capillary column).

    • Define the temperature program for the GC oven to ensure separation of components.

    • Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the column before entering the mass spectrometer.

    • Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy Protocol (FTIR-ATR)
  • Sample Preparation: As this compound can be a solid or liquid, a neat sample can be used with an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[10] Place a small amount of the sample directly onto the ATR crystal.

  • Background Collection: Before analyzing the sample, collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Acquire the spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Process the spectrum to identify the wavenumbers of the key absorption bands and assign them to the corresponding molecular vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

The Therapeutic Potential of Cedryl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedryl acetate, a naturally occurring sesquiterpenoid acetate found in the essential oil of cedarwood, has emerged as a compound of significant interest for its therapeutic potential. Primarily recognized for its characteristic woody and sweet aroma in the fragrance industry, recent scientific investigations have begun to unveil its promising pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its discovered therapeutic effects, underlying mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this compound in various therapeutic areas, including metabolic disorders, and as an α-glucosidase inhibitor.

Introduction

This compound (C₁₇H₂₈O₂) is the acetate ester of cedrol, a sesquiterpene alcohol. It is a major component of cedarwood oil and is widely used in perfumery.[1] Beyond its olfactory properties, scientific inquiry has shifted towards its biological activities, revealing a spectrum of therapeutic possibilities. This guide synthesizes the existing preclinical data on this compound, presenting it in a structured format to facilitate further research and development.

Therapeutic Potential and Mechanisms of Action

Current research indicates that this compound exhibits therapeutic potential primarily in the management of metabolic disorders and as a carbohydrate metabolism inhibitor.

Anti-Obesity and Metabolic Health

A pivotal preclinical study has demonstrated the significant anti-obesity and metabolic health-improving effects of this compound in a high-fat diet (HFD)-induced obesity mouse model.[2][3][4]

Key Findings:

  • Reduced Weight Gain and Adiposity: Dietary supplementation with this compound (100 mg/kg) for 19 weeks significantly reduced HFD-induced body weight gain and the weight of visceral fat pads.[2][3][4]

  • Prevention of Adipocyte Hypertrophy: this compound prevented the enlargement of adipocytes, a hallmark of obesity.[2][3][4]

  • Improved Hepatic Steatosis: The compound ameliorated hepatic lipid accumulation, a common complication of obesity.[3]

  • Enhanced Glucose Homeostasis: this compound supplementation led to significant improvements in glucose intolerance and insulin resistance.[2][3][4]

Mechanism of Action:

The beneficial metabolic effects of this compound are associated with the regulation of key genes involved in adipogenesis, lipogenesis, and energy expenditure in epididymal white adipose tissue.[1][2][3][4] Specifically, this compound was found to modulate the expression of the following genes:

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): A master regulator of adipogenesis.

  • CCAAT/Enhancer-Binding Protein alpha (C/EBPα): A key transcription factor in adipocyte differentiation.

  • Fatty Acid Binding Protein 4 (FABP4): Involved in fatty acid uptake and transport.

  • Fatty Acid Synthase (FAS): A key enzyme in de novo lipogenesis.

While the study demonstrated the regulation of these genes, the precise molecular mechanism by which this compound exerts these effects, such as direct receptor binding or modulation of upstream signaling pathways, remains to be fully elucidated.

α-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine.[5][6] Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. One study reported that this compound was a more potent inhibitor of yeast α-glucosidase than the commercially available drug, acarbose.[6]

Mechanism of Action:

Molecular docking studies suggest that this compound interacts with the active site of α-glucosidase, thereby blocking its enzymatic activity.[6] Further kinetic studies are required to fully characterize the nature of this inhibition (e.g., competitive, non-competitive).

Quantitative Data Summary

The following tables summarize the key quantitative data from the primary preclinical study on the anti-obesity effects of this compound.

Table 1: Effects of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Fed Mice [2][3][4]

ParameterHigh-Fat Diet (HFD) ControlHFD + this compound (100 mg/kg)
Final Body Weight Significantly higher than chowSignificantly lower than HFD control
Visceral Fat Pad Weight Significantly higher than chowSignificantly lower than HFD control
Adipocyte Size Significantly increasedSignificantly reduced compared to HFD control

Table 2: Effects of this compound on Serum Biochemical Parameters in High-Fat Diet-Fed Mice

ParameterHigh-Fat Diet (HFD) ControlHFD + this compound (100 mg/kg)
Total Cholesterol Data not specifiedData not specified
Triglycerides Data not specifiedData not specified
Fasting Blood Glucose Significantly elevatedSignificantly reduced compared to HFD control
Insulin Resistance (HOMA-IR) Significantly elevatedSignificantly improved compared to HFD control

Note: Specific numerical values for all parameters were not available in the provided search results and would require access to the full-text articles.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

High-Fat Diet-Induced Obesity Mouse Model[2][3][4]
  • Animal Model: Male C57BL/6J mice.

  • Acclimatization: Mice are acclimatized for a week prior to the experiment.

  • Diet Groups:

    • Control Group: Fed a standard chow diet.

    • High-Fat Diet (HFD) Group: Fed a diet where a significant portion of calories is derived from fat.

    • Treatment Group: Fed an HFD supplemented with this compound (e.g., 100 mg/kg of body weight).

  • Duration: The study duration is typically several weeks (e.g., 19 weeks) to induce obesity and metabolic changes.

  • Parameters Measured:

    • Body weight (weekly).

    • Food intake.

    • Visceral fat pad weight (at the end of the study).

    • Serum biochemical parameters (e.g., glucose, insulin, cholesterol, triglycerides).

    • Histopathological analysis of liver and adipose tissue.

    • Gene expression analysis of relevant tissues.

α-Glucosidase Inhibition Assay
  • Enzyme: Yeast α-glucosidase (from Saccharomyces cerevisiae).

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of this compound.

    • The substrate (pNPG) is added to initiate the reaction.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.

    • The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

Histopathological Analysis
  • Tissue Preparation:

    • Hematoxylin and Eosin (H&E) Staining: Tissues (e.g., liver, adipose) are fixed in 4% paraformaldehyde, dehydrated through a series of alcohol concentrations, cleared in xylene, and embedded in paraffin.[5][7][8] Sections are then cut and stained with H&E to visualize tissue morphology.[5][7][8]

    • Oil Red O Staining: Frozen tissue sections are used for lipid visualization.[9][10] Sections are fixed in formalin, rinsed, and stained with a working solution of Oil Red O.[9][10] Lipids will stain red.[9][10]

  • Analysis: Stained sections are examined under a microscope to assess changes in cell size, lipid droplet accumulation, and overall tissue structure.

Serum Biochemical Analysis
  • Sample Collection: Blood is collected from mice (e.g., via cardiac puncture) and centrifuged to separate the serum.[11][12][13][14][15]

  • Measurement of Triglycerides and Cholesterol: Commercial enzymatic assay kits are typically used to measure the concentrations of triglycerides and total cholesterol in the serum.[11][12][13][14][15] The principle of these assays often involves enzymatic reactions that produce a colored or fluorescent product that can be quantified spectrophotometrically.[11][12][13][14][15]

Visualizations

Signaling Pathways and Experimental Workflows

Anti_Obesity_Mechanism Cedryl_Acetate This compound Adipose_Tissue Adipose Tissue Cedryl_Acetate->Adipose_Tissue PPARg PPARγ Adipose_Tissue->PPARg Regulates CEBPa C/EBPα Adipose_Tissue->CEBPa Regulates FAS FAS Adipose_Tissue->FAS Regulates FABP4 FABP4 Adipose_Tissue->FABP4 Regulates Adipogenesis Adipogenesis (Adipocyte Differentiation) PPARg->Adipogenesis CEBPa->Adipogenesis Lipogenesis Lipogenesis (Fatty Acid Synthesis) FAS->Lipogenesis FABP4->Lipogenesis Fat_Accumulation Reduced Fat Accumulation Adipogenesis->Fat_Accumulation Lipogenesis->Fat_Accumulation

Caption: Proposed mechanism of this compound in reducing fat accumulation.

HFD_Mouse_Model_Workflow Start Start: C57BL/6J Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping Chow Chow Diet Grouping->Chow HFD High-Fat Diet (HFD) Grouping->HFD HFD_CA HFD + this compound Grouping->HFD_CA Treatment Dietary Intervention (19 weeks) Chow->Treatment HFD->Treatment HFD_CA->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Endpoint End of Study Treatment->Endpoint Analysis Analysis: - Serum Biochemistry - Histopathology - Gene Expression Endpoint->Analysis

References

Methodological & Application

Synthesis of Cedryl Acetate via Acetylation of Cedarwood Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl acetate is a valuable sesquiterpenoid ester prized in the fragrance industry for its characteristic woody, cedar-like aroma. It is hemi-synthetically produced through the acetylation of cedrol, a primary alcohol and a major constituent of cedarwood essential oil.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound from cedarwood oil, targeting researchers in organic synthesis, natural product chemistry, and fragrance development.

The acetylation of the tertiary alcohol, cedrol, present in cedarwood oil, is typically achieved by reaction with acetic anhydride. The efficiency of this esterification can be influenced by various factors, including the choice of catalyst, reaction temperature, and reaction time. This document outlines several protocols employing different catalytic systems, allowing for a comparative assessment of the synthesis outcomes.

Data Presentation

The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound from cedarwood oil. This allows for a direct comparison of reaction conditions and their impact on product yield and purity.

Protocol IDCatalystCedarwood Oil: Acetic Anhydride (molar ratio)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
AP-01 Pyridine1 : 1.51080485>95
AP-02 Sodium Acetate1 : 25100678>92
AP-03 Sulfuric Acid1 : 1.2260392>97
AP-04 None (Catalyst-Free)1 : 3-120865>90

Note: The molar ratio of cedarwood oil is calculated based on its average cedrol content. Yields and purities are approximate and can vary based on the specific composition of the cedarwood oil and purification efficiency.

Experimental Protocols

Materials and Equipment
  • Cedarwood oil (Virginia or Texas, with known cedrol content)

  • Acetic anhydride (≥98%)

  • Pyridine (anhydrous)

  • Sodium acetate (anhydrous)

  • Sulfuric acid (98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents (e.g., diethyl ether, ethyl acetate, hexane)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Protocol AP-01: Pyridine-Catalyzed Acetylation

This protocol utilizes pyridine as a catalyst, which also acts as a solvent and acid scavenger.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cedarwood oil (1 equivalent, based on cedrol content) and anhydrous pyridine (10 mol% relative to cedrol).

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

  • Analysis: Characterize the final product by GC-MS to confirm its identity and purity.

Protocol AP-02: Sodium Acetate-Catalyzed Acetylation

This method employs anhydrous sodium acetate as a mild base catalyst.

  • Reaction Setup: To a round-bottom flask with a reflux condenser and magnetic stirrer, add cedarwood oil (1 equivalent), acetic anhydride (2 equivalents), and anhydrous sodium acetate (5 mol%).

  • Reaction: Heat the mixture to 100°C and reflux for 6 hours.

  • Work-up: Cool the reaction mixture and slowly add water to quench the excess acetic anhydride. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation to yield this compound.

  • Analysis: Confirm the product's identity and purity using GC-MS.

Protocol AP-03: Acid-Catalyzed Acetylation

This protocol uses a strong acid catalyst for a potentially faster reaction.

  • Reaction Setup: In a round-bottom flask, combine cedarwood oil (1 equivalent) and acetic anhydride (1.2 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mol%) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction to 60°C for 3 hours.

  • Work-up: Cool the mixture and pour it into ice-cold water. Extract the product with diethyl ether. Wash the ethereal layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via vacuum distillation.

  • Analysis: Analyze the purified this compound by GC-MS.

Protocol AP-04: Catalyst-Free Acetylation

This protocol relies on thermal energy to drive the acetylation without a catalyst, offering a greener alternative.

  • Reaction Setup: Combine cedarwood oil (1 equivalent) and a larger excess of acetic anhydride (3 equivalents) in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to 120°C and maintain reflux for 8 hours.

  • Work-up: After cooling, cautiously add water to the reaction mixture to hydrolyze the unreacted acetic anhydride. Extract the product with ethyl acetate. Wash the organic extracts with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the product by vacuum distillation.

  • Analysis: Confirm the identity and purity of the this compound by GC-MS.

Visualizations

reaction_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cedarwood_oil Cedarwood Oil (containing Cedrol) reaction Acetylation Reaction cedarwood_oil->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction catalyst Catalyst (e.g., Pyridine, NaOAc, H₂SO₄) catalyst->reaction heating Heating heating->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Vacuum Distillation / Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound from cedarwood oil.

signaling_pathway cedrol Cedrol (in Cedarwood Oil) (Tertiary Alcohol) intermediate Activated Acyl Intermediate cedrol->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Acetylation Agent) catalyst Catalyst (Acid or Base) acetic_anhydride->catalyst catalyst->intermediate Activation cedryl_acetate This compound (Ester) intermediate->cedryl_acetate acetic_acid Acetic Acid (Byproduct) intermediate->acetic_acid

Caption: Chemical transformation pathway for the acetylation of cedrol.

References

Application Note: Protocol for α-Glucosidase Inhibition Assay using Cedryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, such as glucose.[1] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2][3] This mechanism is a validated therapeutic strategy for managing type 2 diabetes mellitus.[4][5] Cedryl acetate, a tricyclic sesquiterpene found in certain plants, has been identified as a potential inhibitor of α-glucosidase.[6][7][8] A study has shown that this compound can be more potent than acarbose, a standard inhibitor drug.[9] This document provides a detailed protocol for the in vitro assessment of α-glucosidase inhibition by this compound.

Principle of the Assay The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a compound. The enzyme α-glucosidase hydrolyzes the non-chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, which is directly proportional to the enzyme's activity, can be quantified by measuring the increase in absorbance at 405 nm.[10][11] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased rate of pNP formation and a lower absorbance reading.

Mechanism of Action

Alpha-glucosidase inhibitors work by competitively and reversibly binding to the carbohydrate-binding sites of α-glucosidase enzymes in the small intestine.[1][12] This action prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption into the bloodstream and mitigating postprandial hyperglycemia.[2][4]

cluster_0 Normal Digestion cluster_1 Inhibition Pathway Carbs Complex Carbohydrates aGluc α-Glucosidase (Enzyme) Carbs->aGluc Hydrolysis in Small Intestine Glucose Glucose (Monosaccharide) aGluc->Glucose Produces Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor This compound (Inhibitor) Blocked Enzyme-Inhibitor Complex Inhibitor->Blocked Binds to Reduced Reduced Glucose Absorption Blocked->Reduced Leads to

Figure 1: Mechanism of α-glucosidase inhibition by this compound.

Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for efficient screening of multiple concentrations.

1. Materials and Reagents

Equipment:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipette

  • Standard laboratory glassware and consumables

Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20): Prepare a 1.0 U/mL stock solution in phosphate buffer (see below). Store aliquots at -20°C.[13]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate): Prepare a 5 mM solution in phosphate buffer. This solution should be made fresh before each experiment.[11]

  • Phosphate Buffer (50 mM, pH 6.8): Prepare using sodium phosphate monobasic and dibasic salts.

  • This compound (Test Compound): Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).[7] From this stock, create a series of dilutions in phosphate buffer to achieve the desired final assay concentrations.

  • Acarbose (Positive Control): Prepare a stock solution in phosphate buffer. Acarbose is a known α-glucosidase inhibitor and serves as a reference standard.[9][11]

  • Sodium Carbonate (Na₂CO₃) (Stop Solution): Prepare a 0.1 M solution in deionized water to terminate the enzymatic reaction.[11]

2. Assay Procedure

  • Plate Setup: Design the 96-well plate layout. Include wells for blanks, negative controls (enzyme activity without inhibitor), positive controls (Acarbose), and various concentrations of the test compound (this compound). Each condition should be performed in triplicate.

    • Blank: 100 µL Phosphate Buffer + 50 µL pNPG (No enzyme or inhibitor).

    • Negative Control (100% Activity): 50 µL Phosphate Buffer + 50 µL α-Glucosidase solution + 50 µL pNPG. (The buffer is added in place of the inhibitor solution).

    • Test Sample: 50 µL this compound dilution + 50 µL α-Glucosidase solution + 50 µL pNPG.

    • Positive Control: 50 µL Acarbose dilution + 50 µL α-Glucosidase solution + 50 µL pNPG.

  • Pre-incubation: Add 50 µL of phosphate buffer, this compound dilutions, or Acarbose dilutions to the appropriate wells. Add 50 µL of the 1.0 U/mL α-glucosidase solution to all wells except the blanks. Incubate the plate at 37°C for 10-15 minutes.[11][13][14]

  • Initiate Reaction: Add 50 µL of the 5 mM pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for an additional 20 minutes.[10][11]

  • Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[11] The addition of the basic solution will also enhance the yellow color of the p-nitrophenol.

  • Measure Absorbance: Immediately read the absorbance of each well at 405 nm using a microplate reader.

Experimental Workflow The following diagram outlines the key steps of the α-glucosidase inhibition assay.

prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) setup 2. Plate Setup (Controls & Samples) prep->setup preincubate 3. Pre-incubation (Enzyme + Inhibitor) 15 min @ 37°C setup->preincubate add_sub 4. Add Substrate (pNPG) (Initiate Reaction) preincubate->add_sub incubate 5. Incubation 20 min @ 37°C add_sub->incubate stop 6. Stop Reaction (Add Na₂CO₃) incubate->stop read 7. Measure Absorbance (405 nm) stop->read analyze 8. Data Analysis (% Inhibition, IC₅₀) read->analyze

Figure 2: Step-by-step workflow for the α-glucosidase inhibition assay.

Data Analysis and Presentation

1. Calculation of Percentage Inhibition

First, correct the absorbance readings by subtracting the absorbance of the blank from all other readings. Then, calculate the percentage of α-glucosidase inhibition for each concentration of this compound and Acarbose using the following formula[10][11][15]:

% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the negative control (enzyme activity without inhibitor).

  • Asample is the absorbance of the reaction containing the test sample (this compound) or positive control (Acarbose).

2. Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor's concentration. The IC₅₀ can then be calculated from the resulting dose-response curve using non-linear regression analysis.

3. Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: α-Glucosidase Inhibition by this compound and Acarbose

Compound Concentration (µM) % Inhibition (Mean ± SD)
This compound 1 Data
5 Data
10 Data
25 Data
50 Data
Acarbose 100 Data
(Positive Control) 250 Data
500 Data
750 Data

| | 1000 | Data |

Table 2: IC₅₀ Values for α-Glucosidase Inhibition

Compound IC₅₀ Value (µM)
This compound Calculated Value

| Acarbose (Positive Control) | Calculated Value |

References

Application Notes and Protocols for In-Vivo Study of Cedryl Acetate's Metabolic Effects in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl acetate (CA), a natural compound found in cedarwood oil, is recognized by the FDA as a safe food flavoring agent.[1][2] Recent preclinical studies have illuminated its potential therapeutic benefits beyond its aromatic properties, particularly in the context of metabolic disorders. Research has demonstrated that dietary supplementation with this compound can significantly ameliorate obesity and improve glucose homeostasis in mice fed a high-fat diet (HFD).[1][2][3] These findings suggest that this compound may act on key metabolic pathways to reduce weight gain, decrease visceral fat, prevent adipocyte hypertrophy, and mitigate hepatic lipid accumulation.[1][3] Furthermore, it has been shown to improve glucose intolerance and insulin resistance, positioning it as a promising candidate for further investigation in the management of obesity and related metabolic syndromes.[1][2]

This document provides a detailed in-vivo study design and associated protocols to guide researchers in investigating the metabolic effects of this compound in a diet-induced obesity mouse model.

In-Vivo Study Design

This study is designed to assess the preventive effects of this compound on the development of obesity and associated metabolic dysfunctions in mice.

  • Animal Model: Male C57BL/6J mice, 10 weeks old. This strain is widely used and susceptible to diet-induced obesity and insulin resistance.[4]

  • Housing: Mice should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the start of the experiment.

  • Diet Groups:

    • CHOW Group: Standard chow diet.

    • HFD Group: High-Fat Diet (e.g., 45-60% kcal from fat).

    • HFD+CA Group: High-Fat Diet supplemented with this compound.

  • This compound Administration: this compound is incorporated directly into the high-fat diet at a concentration calculated to provide a daily dose of 100 mg/kg of body weight.[1][3]

  • Study Duration: 19 weeks.[1][5]

  • Key Endpoints:

    • Body weight and food intake (weekly).

    • Glucose and Insulin Tolerance Tests (at specified intervals, e.g., week 16-17).

    • Terminal endpoint analysis: Body composition (fat and lean mass), organ weights (liver, visceral fat pads), serum metabolic panel, and tissue collection for histology and gene expression analysis.

Experimental Workflow Diagram

G cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Treatment Period (19 Weeks) cluster_endpoint Phase 3: Terminal Endpoint Analysis (Week 19) start Procure 10-week-old C57BL/6J male mice acclimate Acclimatize for 1 week start->acclimate randomize Randomize into 3 groups (CHOW, HFD, HFD+CA) acclimate->randomize diet Administer respective diets: - Chow - High-Fat Diet (HFD) - HFD + this compound (100mg/kg) randomize->diet monitor Weekly Monitoring: - Body Weight - Food Intake diet->monitor metabolic_tests Metabolic Phenotyping: - OGTT (Week 16) - ITT (Week 17) euthanasia Euthanasia & Blood Collection metabolic_tests->euthanasia dissection Dissection & Organ Weight: - Liver - Visceral Adipose Tissue euthanasia->dissection tissue_proc Tissue Processing dissection->tissue_proc analysis Downstream Analysis: - Serum Panel (Lipids, Glucose, Insulin) - Histology (Liver & Adipose) - Gene Expression (Liver & Adipose) tissue_proc->analysis

Caption: Overall experimental workflow for the in-vivo study.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on published findings.[1][3]

Table 1: Body and Tissue Weight Parameters

ParameterCHOW GroupHFD GroupHFD+CA Group
Initial Body Weight (g) ~25 g~25 g~25 g
Final Body Weight (g) ~30 g~45 g~38 g (Significant Reduction)
Body Weight Gain (g) ~5 g~20 g~13 g (Significant Reduction)
Epididymal WAT Weight (g) ~0.5 g~2.0 g~1.2 g (Significant Reduction)
Perirenal WAT Weight (g) ~0.2 g~0.8 g~0.5 g (Significant Reduction)
Liver Weight (g) ~1.0 g~1.5 g~1.2 g (Significant Reduction)
WAT: White Adipose Tissue

Table 2: Glucose Homeostasis and Serum Parameters

ParameterCHOW GroupHFD GroupHFD+CA Group
Fasting Blood Glucose (mg/dL) ~100~140~115 (Improved)
OGTT AUC (mg/dLmin) ~20,000~45,000~30,000 (Significant Improvement)
ITT AUC (mg/dLmin) ~8,000~12,000~9,000 (Significant Improvement)
Serum Insulin (ng/mL) ~0.5~2.5~1.5 (Reduced)
Serum Triglycerides (mg/dL) ~50~80~60 (Reduced)
Serum Cholesterol (mg/dL) ~80~150~120 (Reduced)
AUC: Area Under the Curve

Table 3: Relative Gene Expression Changes (Fold change vs. HFD Group)

GeneTissueBiological ProcessExpected Change with CA
Pepck, G6Pase, Fbp1 LiverGluconeogenesisDown-regulation
PPARγ, C/EBPα, FABP4 AdiposeAdipogenesisDown-regulation
FAS AdiposeLipogenesisDown-regulation
PGC-1α, PRDM16 AdiposeBrowning/ThermogenesisUp-regulation
Cytc, COX4 AdiposeMitochondrial RespirationUp-regulation

Experimental Protocols

Protocol: Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the mice to clear a glucose load from the bloodstream.

Materials:

  • D-Glucose (20% solution in sterile water)

  • Handheld glucometer and test strips

  • Oral gavage needles (18G, curved)

  • 1 mL syringes

  • Heating lamp (optional, for tail vein dilation)

  • Restraining device

Procedure:

  • Fast mice for 6 hours in the morning with free access to water.[6]

  • Weigh each mouse to calculate the precise glucose dose.

  • At time t=0, collect a baseline blood sample by making a small nick at the tip of the tail vein. Measure blood glucose using the glucometer.[7][8]

  • Immediately following the baseline reading, administer a 1 g/kg body weight dose of the 20% glucose solution via oral gavage.[7] Ensure the gavage needle is inserted into the esophagus, not the trachea.

  • Collect subsequent blood samples from the tail nick at 15, 30, 60, and 120 minutes post-gavage.[7]

  • Gently massage the tail to obtain a blood drop for each measurement. Avoid excessive stress to the animal.

  • After the final blood draw, return mice to their home cages with food and water.

  • Data Analysis: Plot blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for statistical comparison.

Protocol: Insulin Tolerance Test (ITT)

This test measures the whole-body response to exogenous insulin, indicating insulin sensitivity.

Materials:

  • Humulin R (or other regular human insulin)

  • Cold sterile 1X PBS or saline for dilution

  • Handheld glucometer and test strips

  • 1 mL syringes with 26-29G needles for intraperitoneal (IP) injection

  • Restraining device

Procedure:

  • Perform the ITT at least 3-4 days after the OGTT to allow for recovery.

  • Fast mice for 4-6 hours in the morning with free access to water.[2]

  • Weigh each mouse to calculate the insulin dose.

  • Prepare a fresh, cold insulin solution diluted to achieve a final dose of 0.75-1.0 U/kg body weight.[1][9]

  • At time t=0, obtain a baseline blood glucose reading from a tail nick as described for the OGTT.

  • Immediately inject the calculated dose of insulin into the intraperitoneal cavity.[1]

  • Measure blood glucose at 15, 30, and 60 minutes post-injection.[1]

  • Caution: Monitor mice closely for signs of severe hypoglycemia (lethargy, seizure). Have a 20% glucose solution ready for emergency injection if needed.[10]

  • After the final measurement, provide immediate access to food.

  • Data Analysis: Plot the percentage decrease from baseline blood glucose over time. Calculate the AUC for statistical comparison.

Protocol: Histological Analysis of Adipose and Liver Tissue

4.3.1 Tissue Collection and Fixation:

  • At the study endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissect out the liver and epididymal white adipose tissue (eWAT).

  • Weigh the tissues.

  • For histology, fix a portion of each tissue in 10% neutral buffered formalin for 24-48 hours.

  • After fixation, transfer tissues to 70% ethanol for storage before paraffin embedding.

4.3.2 Adipocyte Size (H&E Staining):

  • Process fixed eWAT samples, embed in paraffin, and cut 5 µm sections.

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[11]

  • Stain with Hematoxylin solution (e.g., Mayer's) to stain nuclei blue/purple.

  • Rinse and differentiate in acid alcohol.

  • Counterstain with Eosin Y solution to stain cytoplasm and extracellular matrix pink/red.[12]

  • Dehydrate sections through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium and coverslip.

  • Image Analysis: Capture images using a brightfield microscope. Use software (e.g., ImageJ) to measure the cross-sectional area of at least 100 adipocytes per sample to determine the average cell size and distribution.

4.3.3 Hepatic Lipid Accumulation (Oil Red O Staining):

  • For Oil Red O (ORO) staining, a portion of the fresh liver must be snap-frozen in OCT compound, not fixed in formalin.

  • Cut frozen sections (8-10 µm) using a cryostat. Air dry the sections.

  • Fix the sections briefly in 10% formalin (10 minutes).[13]

  • Rinse with water and then briefly with 60% isopropanol.[14]

  • Stain with a freshly prepared Oil Red O working solution for 15 minutes.[13][14] This will stain neutral lipids and triglycerides bright red.

  • Briefly differentiate in 60% isopropanol to remove background staining.

  • Lightly counterstain nuclei with Hematoxylin.

  • Rinse with water and mount with an aqueous mounting medium. Do not use organic solvents like xylene as they will dissolve the lipids.

  • Image Analysis: Qualitatively or quantitatively assess the area of red staining as an index of hepatic steatosis.

Protocol: Gene Expression Analysis (RT-qPCR)

Materials:

  • TRIzol reagent or similar for RNA extraction

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (see Table 3) and reference genes (e.g., PPIA, RPLP0)[15]

  • qPCR instrument

Procedure:

  • Homogenize ~50-100 mg of frozen liver or adipose tissue in TRIzol reagent.[15]

  • Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Set up qPCR reactions using cDNA, forward and reverse primers for each target gene, and a SYBR Green master mix.

  • Run the qPCR plate on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to a stable reference gene and present the data as fold change relative to the HFD control group.

Signaling Pathway Diagrams

This compound's Putative Action on Adipose Tissue Metabolism

G cluster_CA This compound Effects cluster_Adipogenesis Adipogenesis & Lipogenesis cluster_Browning Mitochondrial Biogenesis & Browning CA This compound PPARg PPARγ / C/EBPα CA->PPARg Inhibits PGC1a PGC-1α / PRDM16 CA->PGC1a Activates FABP4 FABP4 PPARg->FABP4 Adipocyte Differentiation FAS FAS PPARg->FAS Lipogenesis Lipid_Acc Adipocyte Hypertrophy & Lipid Storage FABP4->Lipid_Acc FAS->Lipid_Acc Mito_Biogen Cytc, COX4 PGC1a->Mito_Biogen Mitochondrial Biogenesis Energy_Exp Increased Energy Expenditure Mito_Biogen->Energy_Exp

Caption: Putative signaling pathways in adipose tissue.

This compound's Putative Action on Hepatic Gluconeogenesis

G cluster_HFD High-Fat Diet Condition (Liver) cluster_Gluco Gluconeogenesis Pathway cluster_result Metabolic Outcome HFD High-Fat Diet (Insulin Resistance) CREB CREB / PGC-1α HFD->CREB Stimulates Enzymes Pepck / G6Pase / Fbp1 CREB->Enzymes Upregulates Transcription Glucose_Prod Hepatic Glucose Production Enzymes->Glucose_Prod Result Reduced Hyperglycemia Improved Glucose Tolerance CA This compound CA->Enzymes Inhibits Expression

Caption: Putative signaling pathway in the liver.

References

Application Notes and Protocols for the GC-MS Analysis of Cedryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl Acetate (C₁₇H₂₈O₂) is a sesquiterpenoid ester widely utilized in the fragrance industry for its characteristic woody and amber scent.[1][2] As a key component in many cosmetic and consumer products, accurate and robust analytical methods for its quantification are essential for quality control, formulation development, and safety assessment. This document provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4][5][6] The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific matrices and research needs.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from cosmetic formulations such as creams, lotions, and perfumes.

Materials:

  • Sample containing this compound

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 1 g of the homogenized sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Gently swirl the vial and allow it to stand for 5 minutes.

  • Transfer the dried extract to a new vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. A DB-5ms or equivalent 5%-phenyl-methylpolysiloxane capillary column is suitable for this separation.[7][8][9]

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis and Quantification

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.[7][10] Based on the NIST mass spectrum of this compound, the following ions are suggested for quantification and confirmation.[11]

Table 1: Quantitative Data for this compound Analysis

ParameterValue
Retention Index
Expected Retention Index (DB-5)~1767
Mass Spectrometry (SIM Mode)
Quantifier Ion (m/z)161
Qualifier Ion 1 (m/z)204
Qualifier Ion 2 (m/z)189
Calibration
Calibration Range0.1 - 10 µg/mL
Linearity (R²)> 0.995
Method Validation Parameters
Limit of Quantification (LOQ)~2 µg/g
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Note: The retention index and validation parameters are typical values and should be experimentally determined and validated for the specific instrument and matrix.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Weighing extraction Liquid-Liquid Extraction (MTBE) sample->extraction Add Solvent drying Drying (Na2SO4) extraction->drying Transfer Supernatant final_extract Final Extract drying->final_extract Filter injection GC Injection final_extract->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometry (EI, SIM Mode) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report quantification->report Signaling_Pathway Analyte This compound in Sample Matrix Vaporization Vaporization (GC Inlet) Analyte->Vaporization Separation Separation based on Boiling Point & Polarity Vaporization->Separation Ionization Electron Ionization (MS Source) Separation->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Ion Detection (Mass Analyzer) Fragmentation->Detection Signal Signal Processing & Data Output Detection->Signal

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Cedryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Cedryl Acetate, a sesquiterpenoid ester valued for its characteristic woody and sweet aroma in the fragrance industry. The described protocol is suitable for obtaining high-purity this compound from synthetic reaction mixtures or natural extracts, making it applicable for research, quality control, and small-scale production purposes. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient, ensuring efficient separation and recovery.

Introduction

This compound is a widely used fragrance ingredient, prized for its long-lasting, woody scent.[1][2] It is a derivative of Cedrol, a sesquiterpene alcohol found in the essential oil of cedarwood. For applications in fine fragrances, cosmetics, and scientific research, a high degree of purity is often required. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity.[3] This document provides a detailed protocol for the preparative HPLC purification of this compound.

Experimental Protocols

Sample Preparation

Crude this compound, either from a synthetic reaction or a concentrated natural extract, should be dissolved in an appropriate solvent prior to injection.

  • Solvent: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) is recommended to ensure solubility and compatibility with the mobile phase.

  • Concentration: The optimal concentration will depend on the column size and loading capacity. A starting concentration in the range of 10-50 mg/mL is advisable.[4]

  • Filtration: The sample solution must be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

HPLC Instrumentation and Conditions

This method can be adapted to most preparative HPLC systems equipped with a UV detector.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% to 100% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 25°C

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% to 100% B over 20 min
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on concentration)
Detection UV at 210 nm
Column Temperature Ambient
Fraction Collection Triggered by UV signal threshold
Method Development and Scale-Up

The purification process begins with an analytical scale separation to determine the retention time of this compound and to ensure adequate resolution from impurities. The method is then scaled up to a preparative scale for purification of larger quantities. The scaling factor is based on the column dimensions and particle sizes.

Post-Purification Analysis

Collected fractions containing the purified this compound should be analyzed to confirm purity.

  • Analytical HPLC: Inject a small aliquot of the collected fraction into the analytical HPLC system to assess purity.

  • Solvent Evaporation: The solvent from the purified fractions can be removed using a rotary evaporator to yield the pure this compound.

Data Presentation

Table 3: Expected Performance

ParameterTypical Value
Retention Time (Analytical) ~ 12.5 min
Purity Achieved > 99%
Recovery > 90%
Loading Capacity (Preparative) 100 - 500 mg per injection

Note: These values are representative and may vary depending on the specific instrumentation, column, and sample matrix.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in ACN/Water Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the HPLC purification of this compound.

HPLC_Method_Development cluster_analytical Analytical Method Development cluster_scaleup Preparative Scale-Up cluster_goal Purification Goal Column_Select Column Selection (C18) Mobile_Phase Mobile Phase Optimization (ACN/Water) Column_Select->Mobile_Phase Gradient_Opt Gradient Optimization Mobile_Phase->Gradient_Opt Detection_WL Detection Wavelength (210 nm) Gradient_Opt->Detection_WL Column_Size Increase Column Dimensions Detection_WL->Column_Size Flow_Rate Adjust Flow Rate Column_Size->Flow_Rate Injection_Vol Increase Injection Volume Flow_Rate->Injection_Vol Loading_Study Determine Loading Capacity Injection_Vol->Loading_Study High_Purity High Purity (>99%) Loading_Study->High_Purity High_Recovery High Recovery (>90%) Loading_Study->High_Recovery

Caption: Logical relationships in HPLC method development for this compound purification.

Conclusion

The described HPLC method provides an effective means for the purification of this compound. By following the detailed protocol and utilizing the provided parameters as a starting point, researchers can achieve high purity and recovery of the target compound. The scalability of the method allows for its application in various settings, from small-scale research to larger-scale production of high-purity fragrance ingredients.

References

Application Notes & Protocols: Formulation of Cedryl Acetate for Topical Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cedryl acetate, a naturally derived sesquiterpenoid ester, is primarily recognized for its characteristic woody and cedar-like aroma, leading to its widespread use in the fragrance industry.[1][2] Beyond its olfactory properties, emerging research suggests potential biological activities, including anti-inflammatory effects, making it a compound of interest for topical and dermatological research.[3] Its lipophilic nature, characterized by a high Log P value, presents both opportunities and challenges for effective topical delivery.[4][5] A high Log P suggests good affinity for the stratum corneum, but may also lead to poor partitioning into the more aqueous viable epidermis.[6]

These application notes provide a comprehensive guide to formulating and evaluating this compound for topical research applications. The protocols outlined below are designed to enable researchers to develop stable and effective formulations for investigating the therapeutic potential of this compound in skin models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development. Key parameters are summarized in the table below.

PropertyValueReferences
Appearance White solid or colorless to pale yellow viscous liquid[4][7]
Molecular Formula C₁₇H₂₈O₂[4][5]
Molecular Weight 264.41 g/mol [4]
Log P (o/w) 6.21[4][5]
Solubility Insoluble in water; soluble in alcohol and most perfume oils; poorly soluble in propylene glycol.[8][9]
Melting Point 45°C[4]
Boiling Point >200°C[4]
Stability Relatively stable in various functional bases.[4]

Formulation Strategies for Topical Delivery

Given its high lipophilicity, formulation strategies for this compound should focus on enhancing its solubility, stability, and permeation across the skin barrier. Nano- and microemulsions are particularly suitable for encapsulating lipophilic compounds and improving their cutaneous delivery.[10][11]

Excipient Selection

The selection of appropriate excipients is critical for the development of a stable and effective topical formulation.

Excipient TypeExamplesRationale
Oil Phase Medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride), Oleic acid, Isopropyl myristateSolubilizes this compound and can act as a penetration enhancer.
Surfactants Polysorbate 80, Sorbitan oleate, LecithinForms stable emulsions and can enhance skin permeation.
Co-surfactants Ethanol, Propylene glycol, Transcutol® PReduces interfacial tension and improves emulsion stability.
Gelling Agents Carbomer 940, Xanthan gum, Hydroxypropyl methylcelluloseIncreases viscosity for better applicability and residence time on the skin.
Antioxidants Tocopherol (Vitamin E), Butylated hydroxytoluene (BHT)Prevents oxidative degradation of this compound and other excipients.
Preservatives Phenoxyethanol, Benzyl alcohol, Potassium sorbatePrevents microbial contamination in aqueous-based formulations.
Example Formulations

The following are example starting formulations for a nanoemulsion and a microemulsion of this compound. Optimization will be required based on experimental evaluation.

Table 2.1: Example Nanoemulsion Formulation

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient1.0
Caprylic/Capric TriglycerideOil Phase10.0
Polysorbate 80Surfactant8.0
EthanolCo-surfactant4.0
TocopherolAntioxidant0.1
PhenoxyethanolPreservative0.5
Purified WaterAqueous Phaseq.s. to 100

Table 2.2: Example Microemulsion Gel Formulation

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient2.0
Oleic AcidOil Phase / Penetration Enhancer15.0
LecithinSurfactant20.0
Propylene GlycolCo-surfactant / Humectant10.0
Carbomer 940Gelling Agent1.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0
Purified WaterAqueous Phaseq.s. to 100

Experimental Protocols

Formulation Preparation

Protocol 3.1.1: Preparation of this compound Nanoemulsion

  • Oil Phase Preparation: Dissolve this compound and tocopherol in caprylic/capric triglyceride.

  • Aqueous Phase Preparation: Dissolve phenoxyethanol in purified water.

  • Emulsification:

    • Add the surfactant (Polysorbate 80) and co-surfactant (ethanol) to the oil phase and mix until uniform.

    • Slowly add the aqueous phase to the oil phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes).

    • Further reduce the droplet size using a high-pressure homogenizer or microfluidizer.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and pH.

Protocol 3.1.2: Preparation of this compound Microemulsion Gel

  • Microemulsion Preparation:

    • Mix this compound, oleic acid, lecithin, and propylene glycol.

    • Slowly add purified water to the mixture under constant stirring until a clear and transparent microemulsion is formed.

  • Gel Formation:

    • Disperse Carbomer 940 in a separate portion of purified water with gentle stirring.

    • Slowly add the prepared microemulsion to the Carbomer 940 dispersion.

    • Neutralize the mixture with triethanolamine to the desired pH (around 6.0) to form the gel.

  • Characterization: Evaluate the microemulsion gel for pH, viscosity, and drug content.

In Vitro Skin Permeation Study

Objective: To evaluate the permeation of this compound from the developed formulations through a suitable skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like 2% w/v oleth-20 to maintain sink conditions for the lipophilic this compound)

  • Developed this compound formulations

  • High-performance liquid chromatography (HPLC) system for quantification

Protocol:

  • Skin Preparation: Thaw and cut excised skin to the appropriate size to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with the receptor solution and equilibrate the system to 32°C.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with fresh, pre-warmed receptor solution.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the potential of the this compound formulation to modulate inflammatory responses in a cell-based model.

Cell Line: Human keratinocytes (HaCaT) or macrophages (RAW 264.7).

Protocol:

  • Cell Culture: Culture the cells to 80-90% confluency in the appropriate medium.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound formulation (or a solution of this compound in a suitable solvent as a control) for a specified period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours).

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and TNF-α using an enzyme-linked immunosorbent assay (ELISA).

    • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes encoding for inflammatory mediators (e.g., COX-2, iNOS).

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of key signaling molecules in inflammatory pathways (e.g., phosphorylated p65 subunit of NF-κB, phosphorylated p38 MAPK).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation F1 Excipient Screening F2 Formulation Optimization (Nano/Microemulsion) F1->F2 F3 Physicochemical Characterization F2->F3 I1 Skin Permeation (Franz Cells) F3->I1 Optimized Formulation I2 Anti-inflammatory Assay (Cell Culture) F3->I2 Optimized Formulation I3 Data Analysis I1->I3 I2->I3

Figure 1. Experimental workflow for formulation and in vitro evaluation.
Proposed Anti-inflammatory Signaling Pathways

Based on the known mechanisms of other anti-inflammatory compounds, this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.[4][12]

G cluster_pathways Potential Anti-inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates to CedrylAcetate This compound CedrylAcetate->MAPKK inhibits? CedrylAcetate->IKK inhibits? Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates

Figure 2. Proposed mechanism of anti-inflammatory action of this compound.

Safety Considerations

While generally regarded as safe for use in fragrances, the safety of this compound in a topical therapeutic formulation needs to be established.[13] It is recommended to conduct in vitro cytotoxicity assays on relevant skin cell lines (e.g., keratinocytes, fibroblasts) and skin irritation studies using reconstructed human epidermis models.

Conclusion

This compound presents an interesting profile for investigation in topical applications due to its potential biological activities. The formulation strategies and experimental protocols detailed in these application notes provide a robust framework for researchers to develop and evaluate this compound formulations for preclinical research. The use of advanced delivery systems like nanoemulsions and microemulsions is key to overcoming the challenges associated with its high lipophilicity, thereby enabling a thorough investigation of its therapeutic potential.

References

Investigating the Immunotoxicity of Cedryl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework of standard in vitro methodologies to assess the potential immunotoxicity of cedryl acetate. The following protocols are designed to guide researchers in evaluating its effects on key aspects of immune cell health and function, including cytotoxicity, apoptosis, and inflammatory signaling.

Application Note 1: Assessment of this compound-Induced Cytotoxicity in Immune Cells

The initial step in assessing immunotoxicity is to determine the concentration range at which the substance is cytotoxic to immune cells. Cytotoxicity assays measure the degree to which an agent is toxic to cells. A variety of assays are available, each with a different principle.

Table 1: Overview of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.[1][2]Well-established, cost-effective, high-throughput.Indirect measure of viability; can be affected by metabolic state of cells.
LDH Release Assay Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.Direct measure of cytotoxicity (membrane integrity).Less sensitive for early-stage cell death.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.Simple, sensitive.Can be influenced by changes in lysosomal pH.
Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on an immune cell line, such as Jurkat (T lymphocyte) or THP-1 (monocyte) cells.

Materials:

  • This compound (appropriate purity)

  • Jurkat or THP-1 cells

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, sterile pipette tips

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating:

    • Culture cells to a logarithmic growth phase.

    • Harvest and count the cells. Adjust the cell density to 1 x 10^5 cells/mL in culture medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach (if adherent) and stabilize.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[1]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[3]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the cell viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Immune Cells (1x10^4 cells/well) treat_cells Treat Cells with This compound (24-72h) plate_cells->treat_cells prepare_CA Prepare this compound Serial Dilutions prepare_CA->treat_cells add_MTT Add MTT Reagent (4h incubation) treat_cells->add_MTT solubilize Add Solubilization Solution add_MTT->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability and IC50 read_absorbance->calculate_viability

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Application Note 2: Evaluation of Apoptosis Induction by this compound

A key characteristic of immunotoxic agents is their ability to alter cell death processes.[4] It is important to distinguish between apoptosis (programmed cell death), which is generally non-inflammatory, and necrosis (uncontrolled cell death), which can trigger inflammation. The Annexin V/Propidium Iodide (PI) assay is a common method for this purpose.

Table 2: Common Assays for Apoptosis Detection

AssayPrincipleInformation Provided
Annexin V / PI Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.[5]Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays Measures the activity of caspases, which are key proteases that execute the apoptotic program.[6]Indicates activation of the apoptotic signaling cascade.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Identifies cells in the final stages of apoptosis.
Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry to quantify this compound-induced apoptosis.

Materials:

  • Jurkat or THP-1 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and treat with non-cytotoxic to moderately cytotoxic concentrations of this compound (determined from the MTT assay) for 24 hours.

    • Include positive control (e.g., treat with staurosporine) and negative (untreated) control wells.

  • Cell Harvesting and Washing:

    • Harvest the cells, including any floating cells in the supernatant, as apoptotic cells may detach.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the samples by flow cytometry within one hour.

    • Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.

    • Analyze the data to distinguish four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

AnnexinV_Principle cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_key Key V_cell PS on inner leaflet V_result Annexin V (-) PI (-) E_cell PS translocated to outer leaflet E_result Annexin V (+) PI (-) L_cell PS on outer leaflet Membrane permeable L_result Annexin V (+) PI (+) k2 Phosphatidylserine (PS) k3 Annexin V-FITC k4 Propidium Iodide (PI)

Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Apoptosis Signaling Pathways

Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases (e.g., Caspase-3), which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10][11] Understanding these pathways provides a basis for mechanistic investigations into how a compound might induce apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 → Caspase-8 disc->caspase8 mito Mitochondria caspase8->mito via Bid caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 stress Intracellular Stress (e.g., DNA damage) bcl2 Bcl-2 family (Bax/Bak activation) stress->bcl2 bcl2->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-Caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Figure 3: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Application Note 3: Analysis of this compound's Effect on Cytokine Production

Chemicals can exert immunotoxic or immunomodulatory effects by altering the production of cytokines, which are key signaling molecules that regulate immune responses.[4] Measuring the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines after exposure to this compound can reveal its potential to cause or suppress inflammation.

Table 3: Key Cytokines in Immunotoxicity Assessment

CytokinePrimary FunctionImplication of Altered Levels
TNF-α Pro-inflammatory; master regulator of inflammation.[12]Increased levels suggest a pro-inflammatory response.
IL-6 Pro-inflammatory; involved in acute phase response.Elevated levels are a hallmark of systemic inflammation.
IL-1β Pro-inflammatory; mediates inflammatory responses.Increased production indicates activation of inflammasomes.
IL-10 Anti-inflammatory; suppresses cytokine production.Decreased levels may indicate a failure to resolve inflammation.
Protocol 3: ELISA for TNF-α Production in Macrophages

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the production of TNF-α by THP-1-derived macrophages stimulated with lipopolysaccharide (LPS) in the presence of this compound.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA Kit

  • Cell culture plates (24-well)

  • Microplate reader

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours. Differentiated cells will become adherent.

    • After incubation, remove the PMA-containing medium and wash the cells gently with PBS. Add fresh, PMA-free medium and rest the cells for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with various non-cytotoxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to pellet any detached cells and debris.

    • Store the clarified supernatants at -80°C until the ELISA is performed.

  • ELISA Procedure:

    • Perform the TNF-α ELISA according to the manufacturer's instructions.[12][13][14][15][16] This typically involves:

      • Adding standards and samples to a microplate pre-coated with a TNF-α capture antibody.

      • Incubating to allow TNF-α to bind.

      • Washing the plate and adding a biotinylated detection antibody.

      • Incubating, washing, and then adding streptavidin-HRP.

      • Incubating, washing, and adding a TMB substrate to develop color.

      • Stopping the reaction with a stop solution and reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of TNF-α in the experimental samples.

    • Compare the TNF-α levels in the this compound-treated groups to the LPS-only control to determine if this compound enhances or suppresses the inflammatory response.

ELISA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_sample Sample Collection cluster_assay ELISA Assay diff_thp1 Differentiate THP-1 cells with PMA (48-72h) treat_CA Pre-treat with This compound diff_thp1->treat_CA stim_LPS Stimulate with LPS (18-24h) treat_CA->stim_LPS collect_sup Collect Culture Supernatants stim_LPS->collect_sup run_elisa Perform TNF-α ELISA (per kit protocol) collect_sup->run_elisa calc_conc Calculate TNF-α Concentration run_elisa->calc_conc

Figure 4: Experimental workflow for measuring cytokine production via ELISA.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17] Pro-inflammatory stimuli, such as LPS binding to Toll-like receptors (TLRs), activate the IKK complex, which leads to the degradation of IκB proteins. This frees NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[18][19] Many immunomodulatory compounds exert their effects by targeting this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex (activated) tlr4->ikk Signaling Cascade ikb_p P-IκB ikk->ikb_p Phosphorylation ikb IκB nfkb NF-κB (p65/p50) ub Ubiquitination & Degradation ikb_p->ub nfkb_active Active NF-κB ub->nfkb_active Release nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) dna->genes

Figure 5: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

The protocols and information provided in these application notes outline a systematic approach to investigate the potential immunotoxicity of this compound. By starting with a broad assessment of cytotoxicity and progressing to more specific endpoints like apoptosis and cytokine production, researchers can build a comprehensive profile of the compound's interaction with the immune system. Positive findings in these in vitro assays would warrant further investigation into the specific molecular mechanisms and potential in vivo consequences. This structured approach is essential for ensuring the safety of widely used chemical ingredients and for identifying potential new immunomodulatory agents.

References

Application Notes and Protocols for Testing Cedryl Acetate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl Acetate is a fragrance ingredient valued for its woody and balsamic aroma. As with any compound intended for use in consumer products or with potential therapeutic applications, a thorough evaluation of its cytotoxic effects is essential. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The methodologies described herein are designed to quantify cell viability, determine the mode of cell death (apoptosis vs. necrosis), and elucidate potential underlying molecular mechanisms.

Overview of a Typical Experimental Workflow

The following diagram illustrates a standard workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation start This compound Stock Solution Preparation (in DMSO) treat Treat Cells with This compound (24, 48, 72 hours) start->treat cells Cell Culture (e.g., HaCaT, HDF, A549) cells->treat mtt MTT Assay (Cell Viability/IC50) treat->mtt annexin Annexin V/PI Staining (Apoptosis vs. Necrosis) treat->annexin caspase Caspase-3/7 Assay (Apoptosis Execution) treat->caspase mmp JC-1 Assay (Mitochondrial Health) treat->mmp data Data Acquisition (Plate Reader, Flow Cytometer) mtt->data annexin->data caspase->data mmp->data interp Interpretation of Results - IC50 Determination - Mode of Cell Death - Mechanistic Insights data->interp G cedryl This compound ros Increased ROS Production cedryl->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp cyto_c Cytochrome c Release mmp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis G cedryl This compound fasl Increased FasL Expression cedryl->fasl fas Fas Receptor fasl->fas disc DISC Formation fas->disc cas8 Caspase-8 Activation disc->cas8 cas37 Caspase-3/7 Activation cas8->cas37 apoptosis Apoptosis cas37->apoptosis G cedryl This compound pi3k PI3K cedryl->pi3k Inhibition akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival

Cedryl Acetate: A Potential Inhibitor of Carbohydrate Metabolism for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Cedryl Acetate, a tricyclic sesquiterpene found in cedarwood oil, has emerged as a promising natural compound for the investigation of carbohydrate metabolism and the development of novel therapeutics for metabolic disorders.[1][2] Research has demonstrated its potential to modulate key pathways involved in glucose homeostasis, positioning it as a valuable tool for researchers in diabetology, endocrinology, and drug discovery. This document provides an overview of the known effects of this compound on carbohydrate metabolism, along with detailed protocols for relevant in vitro and in vivo assays.

Mechanism of Action

This compound primarily exerts its effects on carbohydrate metabolism through the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2][3] By inhibiting this enzyme, this compound can delay the absorption of glucose from the diet, thereby reducing postprandial hyperglycemia.

In addition to its effects on carbohydrate digestion, in vivo studies in high-fat diet-fed mice have revealed that this compound supplementation can improve overall glucose homeostasis.[4][5][6] This is achieved, in part, through the inhibition of hepatic gluconeogenesis, the process of synthesizing glucose in the liver. This compound has been shown to downregulate the expression of key gluconeogenic enzymes, including Phosphoenolpyruvate carboxykinase (PEPCK), Glucose-6-phosphatase (G6Pase), and Fructose-1,6-bisphosphatase (FBP1).[4][5][6][7]

Molecular docking studies have provided insights into the interaction of this compound with carbohydrate-metabolizing enzymes. These studies suggest a higher binding affinity of this compound for yeast α-glucosidase compared to human intestinal maltase glucoamylase.[3] Notably, no significant difference in binding affinity was observed for pancreatic α-amylase, indicating a degree of selectivity in its inhibitory action.[3]

Applications in Research and Drug Development

  • Investigation of α-glucosidase inhibition: this compound can be utilized as a reference compound or a lead molecule in the screening and development of novel α-glucosidase inhibitors.

  • Studies on glucose homeostasis: Its ability to improve glucose tolerance and insulin sensitivity in animal models makes it a valuable tool for studying the complex interplay of factors regulating blood glucose levels.[4][5][6]

  • Elucidation of hepatic gluconeogenesis pathways: Researchers can use this compound to probe the regulatory mechanisms of key gluconeogenic enzymes and explore potential therapeutic targets for metabolic diseases.

  • Development of functional foods and nutraceuticals: Given its natural origin and observed benefits, this compound holds potential for incorporation into dietary supplements aimed at supporting metabolic health.

Data Presentation

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 ValueComparisonReference
This compoundYeast α-glucosidaseMore potent than acarboseAcarbose is a standard α-glucosidase inhibitor.[3]

Table 2: In Vivo Effects of this compound on Glucose Metabolism in High-Fat Diet-Fed Mice

ParameterEffect of this compound SupplementationKey Regulated GenesReference
Glucose IntoleranceImproved-[4][5][6]
Insulin ResistanceReduced-[4][5][6]
Hepatic GluconeogenesisInhibitedPEPCK, G6Pase, FBP1 (downregulated)[4][5][6][7]

Experimental Protocols

1. In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methods for assessing α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

  • Add 10 µL of the this compound solution (or DMSO for the control, and acarbose for the positive control) to the respective wells.

  • Add 20 µL of α-glucosidase solution (dissolved in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (dissolved in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. In Vivo Study of Glucose Homeostasis in a High-Fat Diet-Induced Obese Mouse Model

This protocol is a generalized procedure based on the study cited.[4][5][6]

Animals and Diet:

  • Male C57BL/6J mice.

  • Standard chow diet.

  • High-fat diet (HFD).

  • This compound supplemented HFD.

Procedure:

  • Acclimatize mice for one week with free access to a standard chow diet and water.

  • Divide the mice into three groups: a control group (chow diet), an HFD group, and an HFD + this compound group.

  • Feed the respective diets for a predetermined period (e.g., 12-16 weeks).

  • Monitor body weight and food intake regularly.

  • At the end of the study period, perform the following tests:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an oral glucose load (e.g., 2 g/kg body weight). Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • At the end of the experiment, euthanize the mice and collect liver tissue for gene expression analysis (e.g., qRT-PCR) of gluconeogenic genes (PEPCK, G6Pase, FBP1).

Visualizations

carbohydrate_metabolism_inhibition Complex_Carbohydrates Complex Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Complex_Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Cedryl_Acetate This compound Cedryl_Acetate->alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound.

hepatic_gluconeogenesis_regulation Cedryl_Acetate This compound Liver Liver Cedryl_Acetate->Liver PEPCK PEPCK Cedryl_Acetate->PEPCK Downregulation G6Pase G6Pase Cedryl_Acetate->G6Pase Downregulation FBP1 FBP1 Cedryl_Acetate->FBP1 Downregulation Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis FBP1->Gluconeogenesis Glucose_Production Hepatic Glucose Production Gluconeogenesis->Glucose_Production Blood_Glucose Blood Glucose Levels Glucose_Production->Blood_Glucose Reduction

Caption: Regulation of hepatic gluconeogenesis by this compound.

experimental_workflow_glucosidase Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Plate Setup (Control, Test, Blank) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (37°C, 10 min) Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (pNPG) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C, 20 min) Reaction_Initiation->Incubation Reaction_Termination Add Na₂CO₃ Incubation->Reaction_Termination Absorbance_Reading Read Absorbance (405 nm) Reaction_Termination->Absorbance_Reading Data_Analysis Calculate % Inhibition & IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for α-glucosidase inhibition assay.

References

Troubleshooting & Optimization

Optimizing Cedryl Acetate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cedryl Acetate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: The acetylation of cedrol may not have gone to completion.- Increase reaction time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Increase molar ratio of acetylating agent: A higher concentration of acetic anhydride or acetyl chloride can drive the equilibrium towards the product.[1] - Use a more efficient catalyst: Consider using a stronger acid catalyst or exploring alternative catalysts.
Sub-optimal catalyst concentration: The amount of catalyst may be insufficient to drive the reaction effectively.- Optimize catalyst loading: Systematically vary the catalyst concentration to find the optimal amount for your specific reaction conditions.[1]
Poor quality of starting material (Cedrol): Impurities in the cedrol starting material can interfere with the reaction.- Purify cedrol before use: Recrystallize or chromatographically purify the cedrol to remove impurities. High-purity cedrol is commercially available.[2]
Loss of product during workup and purification: The product may be lost during extraction, washing, or purification steps.- Optimize extraction procedure: Ensure the correct solvent and pH are used for efficient extraction. - Minimize washing steps: While necessary, excessive washing can lead to product loss. - Use appropriate purification method: Column chromatography or fractional distillation under reduced pressure are common methods for purifying this compound.
Low Purity of this compound Presence of unreacted cedrol: The reaction did not proceed to completion.- Optimize reaction conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion. - Efficient purification: Use column chromatography to separate this compound from the more polar cedrol.
Formation of byproducts (e.g., cedrene): Elimination of water from cedrol can occur, especially at higher temperatures or with strong acid catalysts, leading to the formation of cedrene.- Control reaction temperature: Maintain a lower reaction temperature to minimize dehydration. - Choose a milder catalyst: A less aggressive catalyst can reduce the likelihood of side reactions. - Purification: Fractional distillation under vacuum can be effective in separating this compound from lower-boiling point byproducts like cedrene.
Presence of isomeric impurities: Commercial this compound is often a mixture of isomers, which can affect its properties.[3]- Use a stereochemically pure starting material: If a specific isomer is required, start with the corresponding pure cedrol isomer. - Chiral chromatography: For separation of isomers, chiral chromatography techniques may be necessary.
Inconsistent Results Variability in starting materials: The composition of cedarwood oil, a common source of cedrol, can vary.[4]- Source high-quality, consistent starting materials: Purchase cedrol from a reputable supplier with clear specifications. - Analyze starting materials: Characterize the purity and composition of your cedrol before each reaction.
Inconsistent reaction conditions: Minor variations in temperature, time, or reagent addition can lead to different outcomes.- Maintain strict control over reaction parameters: Use precise temperature control, accurate timing, and consistent rates of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the esterification of cedrol with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of an acid catalyst.[3]

Q2: What are some common catalysts used for the acetylation of cedrol?

A2: Common acid catalysts include p-toluenesulfonic acid and composite phosphoric acid (a mixture of phosphoric acid and acetic acid).[5]

Q3: What is a typical yield for this compound synthesis?

A3: A reported yield for a microwave-assisted synthesis using composite phosphoric acid as a catalyst is 74.6%.[5] However, yields can vary significantly depending on the reaction conditions and the purity of the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, this compound, will have a higher Rf value (be less polar) than the starting material, cedrol. GC analysis can provide a quantitative measure of the conversion of cedrol to this compound.

Q5: What are the key parameters to optimize for maximizing yield and purity?

A5: The key parameters to optimize are reaction temperature, reaction time, the molar ratio of reactants (cedrol to acetylating agent), and the type and concentration of the catalyst.[1][6]

Q6: How is this compound typically purified?

A6: Purification is commonly achieved through column chromatography on silica gel or fractional distillation under reduced pressure. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q7: What are the potential side reactions during this compound synthesis?

A7: A common side reaction is the acid-catalyzed dehydration of cedrol to form cedrene, particularly at elevated temperatures. This can reduce the yield of the desired product and complicate purification.

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is based on a reported method and can be used as a starting point for optimization.[5]

Materials:

  • Cedrol

  • Acetic anhydride

  • Composite phosphoric acid (catalyst)

  • Solvent (e.g., toluene)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine cedrol and toluene.

  • Add acetic anhydride (a typical molar ratio of cedrol to acetic anhydride is 1:1.5).[5]

  • Add the composite phosphoric acid catalyst (e.g., 0.010g for 5.55g of cedrol).[5]

  • Seal the vessel and place it in the microwave reactor.

  • Set the microwave power (e.g., 450W) and reaction time (e.g., 20 minutes).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or vacuum distillation to yield pure this compound.

Data Presentation

Table 1: Reported Reaction Conditions and Yield for Microwave-Assisted this compound Synthesis [5]

ParameterValue
Cedrol5.55 g
Acetic Anhydride to Cedrol Molar Ratio1.5:1
Catalyst (Composite Phosphoric Acid)0.010 g
Microwave Power450 W
Radiation Time20 min
Average Esterification Yield 74.6%

Visualizations

Cedryl_Acetate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Cedrol Cedrol ReactionVessel Microwave Reaction Cedrol->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Extraction Extraction & Washing ReactionVessel->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/ Distillation) Drying->Purification Product This compound Purification->Product Troubleshooting_Logic Start Low Yield or Purity? IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction Yes SideReactions Investigate Side Reactions Start->SideReactions Yes PurificationIssues Optimize Purification Start->PurificationIssues Yes OptimizeConditions Adjust Time, Temp, & Molar Ratios IncompleteReaction->OptimizeConditions ChangeCatalyst Modify Catalyst Type or Loading IncompleteReaction->ChangeCatalyst ControlTemp Lower Reaction Temperature SideReactions->ControlTemp RefinePurification Refine Chromatography or Distillation PurificationIssues->RefinePurification End Optimized Synthesis OptimizeConditions->End ChangeCatalyst->End ControlTemp->End RefinePurification->End

References

Improving the solubility of Cedryl Acetate for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Cedryl Acetate in biological assays, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous cell culture medium?

This compound is a highly lipophilic (hydrophobic) molecule, as indicated by its high Log P value of 6.21.[1] It is classified as practically insoluble in water.[2][3] This inherent chemical property means it will not readily dissolve in aqueous solutions like buffers or cell culture media. Direct addition to your assay medium will almost certainly result in poor dissolution and precipitation.

Q2: What is the recommended solvent for preparing a this compound stock solution?

For initial solubilization, a water-miscible organic solvent is necessary. The most common and recommended co-solvents for highly hydrophobic compounds in biological assays are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

This compound is known to be soluble in alcohol.[2] While other solvents like dimethylacetamide (DMA) can also be effective, DMSO and ethanol are standard choices in most cell-based research.[4] It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be serially diluted into the final assay medium.

Q3: I observed a precipitate after diluting my DMSO stock solution into the cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is no longer high enough to keep the hydrophobic compound in solution. Here are the steps to troubleshoot this:

  • Lower the Final Concentration: The most likely cause is that the final concentration of this compound exceeds its solubility limit in the final medium. Try working with lower concentrations.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible (typically ≤0.5% for DMSO) to minimize solvent-induced artifacts and cytotoxicity.[5]

  • Modify Dilution Method: Instead of adding the stock directly to the full volume of medium, try adding the stock solution to a small volume of medium first, vortexing gently, and then adding this mixture to the rest of the medium while stirring.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help improve solubility.[6]

Q4: How can I determine the maximum soluble concentration of this compound for my experiment?

You can determine the practical solubility limit in your specific assay medium by measuring turbidity.[6]

  • Prepare a series of dilutions of your this compound stock solution in your cell culture medium.

  • Include a "vehicle control" with the same final concentration of the solvent (e.g., DMSO) but without this compound.

  • Measure the absorbance (optical density) of each solution at a high wavelength (e.g., 500-600 nm) where the compound itself does not absorb light.[6]

  • An increase in absorbance compared to the vehicle control indicates the formation of a precipitate or fine suspension. The highest concentration that does not show an increase in turbidity is your approximate solubility limit.

Q5: Could the solvent I'm using (e.g., DMSO, ethanol) affect my experimental results?

Yes. Even at low concentrations, organic solvents can have biological effects and may interfere with assay results.[5] It is critical to:

  • Use a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent used to dissolve the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Keep Solvent Concentration Constant: Ensure that the final solvent concentration is identical across all experimental conditions, including in serial dilutions of your test compound.[5]

Q6: Are there alternative methods to improve solubility besides using co-solvents?

Yes, several advanced formulation strategies can be used, although they require more specialized preparation:

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.[7][8][9]

  • Surfactant-based Formulations (Micelles): Surfactants can form micelles that enclose the hydrophobic drug, allowing it to be dispersed in an aqueous solution.[7][10] However, surfactants can also have their own significant biological effects.

  • Lipid-based Formulations: For in vivo studies, formulating this compound in lipid-based carriers can improve oral bioavailability.[11]

For most standard in vitro assays, using a co-solvent like DMSO is the most direct and common approach.

Solubility Data for this compound

The following table summarizes the known solubility properties of this compound. Due to its primary use as a fragrance and flavoring agent, extensive quantitative solubility data in research-specific solvents is limited.

Solvent/SystemSolubility DescriptionSource
WaterInsoluble / Very Poor (Predicted: 0.00065 g/L)[2][3]
Alcohol (Ethanol)Soluble[2]
Propylene GlycolPoorly Soluble[2]
Perfume OilsMiscible[2]
Dimethyl Sulfoxide (DMSO)Expected to be soluble (Standard co-solvent)[4][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using a co-solvent.

Materials:

  • This compound (solid or viscous oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the required volume of DMSO or ethanol to achieve a high-concentration stock (e.g., 10-100 mM). It is better to start with a small volume of solvent and add more if needed.

  • Vortex the solution vigorously for 1-2 minutes. If the compound is a solid, ensure all crystals are dissolved.

  • If dissolution is slow, you may gently warm the vial to 37°C in a water bath for 5-10 minutes, followed by vortexing.[6]

  • Once fully dissolved, visually inspect the solution for any particulate matter. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the process of diluting the stock solution into the final cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • Perform serial dilutions of the stock solution in your chosen co-solvent (DMSO or ethanol) if a wide range of concentrations is needed. This ensures the final solvent concentration remains constant across all treatments.

  • Calculate the volume of stock solution (or diluted stock) needed to achieve the desired final concentration in your assay. Crucially, ensure the final solvent concentration does not exceed a non-toxic level (e.g., <0.5% v/v for DMSO).

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium. Do not add the medium to the stock.

  • Immediately after adding the stock, cap the tube and invert it gently or vortex at a low speed to ensure rapid and uniform mixing.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration is too high and must be reduced.

  • Prepare a vehicle control by adding the same volume of the pure solvent (e.g., DMSO) to an equivalent volume of cell culture medium.

  • Use the freshly prepared working solutions for your biological assay immediately.

Visualizations

start Start: Need to prepare This compound for assay choose_solvent 1. Choose Primary Solvent (e.g., DMSO, Ethanol) start->choose_solvent prepare_stock 2. Prepare High-Concentration Stock Solution (e.g., 50-100 mM) choose_solvent->prepare_stock calc_dilution 3. Calculate Dilution for Final Working Concentration prepare_stock->calc_dilution check_solvent_conc Check: Is final solvent concentration <= 0.5%? calc_dilution->check_solvent_conc prepare_working 4. Add Stock to Pre-warmed (37°C) Aqueous Medium check_solvent_conc->prepare_working Yes fail_solvent FAIL: Recalculate. Use higher stock concentration. check_solvent_conc->fail_solvent No check_precipitate Check: Is the solution clear (no precipitation)? prepare_working->check_precipitate assay_ready 5. Solution is Ready for Biological Assay check_precipitate->assay_ready Yes fail_precipitate FAIL: Lower the final concentration. Consider alternative methods. check_precipitate->fail_precipitate No

Caption: Workflow for preparing this compound solutions.

cluster_regulators Mechanism CA This compound (CA) Supplementation PPARg PPAR-γ Expression CA->PPARg inhibits CEBPa C/EBPα Expression CA->CEBPa inhibits Adipogenesis Adipogenesis (Fat Cell Formation) Lipid_Accumulation Adipocyte Hypertrophy & Lipid Accumulation Adipogenesis->Lipid_Accumulation PPARg->Adipogenesis promotes CEBPa->Adipogenesis promotes

Caption: Proposed signaling pathway for this compound.[13]

References

Stability of Cedryl Acetate in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Cedryl Acetate in various solvents and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is considered to be relatively stable under standard storage conditions, which are defined as a cool, dry place, protected from light and heat, in tightly sealed containers.[1][2] It is reported to have a shelf life of 24 months or longer when stored properly.[3] In many cosmetic and fragrance applications, it is considered a stable ingredient.[4][5][6]

Q2: In which solvents is this compound soluble and does solubility affect its stability?

A2: this compound is practically insoluble in water but is soluble in alcohols (like ethanol) and miscible with most perfume oils.[1][2][7][8] While specific stability data in various solvents is limited in publicly available literature, the choice of solvent can influence degradation pathways. For example, in aqueous environments, especially at non-neutral pH, esters like this compound can be susceptible to hydrolysis. In alcoholic solutions, transesterification is a theoretical possibility but is generally slow under neutral conditions and moderate temperatures.

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: The documentation for this compound consistently recommends protection from light, suggesting potential photosensitivity.[1][2] Photostability testing is a standard component of fragrance stability trials to assess any changes in color, odor, or chemical composition upon exposure to UV and visible light.[4][9]

Q5: What are the potential degradation pathways for this compound?

A5: As an ester, the primary anticipated degradation pathway for this compound is hydrolysis of the ester bond. This reaction would yield Cedrol and acetic acid. This process can be catalyzed by both acids and bases.[2] this compound is an ester of a tertiary alcohol, which can influence the rate and mechanism of hydrolysis compared to primary or secondary alcohol esters. Other potential degradation pathways could include oxidation, particularly if exposed to oxidizing agents or prolonged exposure to air and light.

Q6: Are there any known incompatibilities of this compound with other common ingredients?

A6: Safety data sheets indicate that this compound should not be stored with strong oxidizing agents, strong acids, or strong alkalis, as these can promote degradation.[5] Compatibility testing with other formulation ingredients is always recommended during product development.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Change in Odor Profile of the Formulation Degradation of this compound (e.g., hydrolysis leading to the formation of Cedrol and acetic acid).- Analyze the formulation using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.- Review the pH of the formulation; adjust to a more neutral pH if possible.- Ensure the exclusion of strong acids or bases from the formulation.- Evaluate the antioxidant content of the formulation and consider adding an appropriate antioxidant.
Discoloration of the Product (e.g., yellowing) Photodegradation or oxidation of this compound or other ingredients in the formulation.- Protect the product from light by using opaque or UV-protective packaging.- Incorporate a UV absorber into the formulation.- Purge the container with an inert gas (e.g., nitrogen) before sealing to minimize oxygen exposure.- Confirm that all raw materials, including this compound, meet quality specifications for color.
Phase Separation or Precipitation in a Liquid Formulation Change in solubility due to temperature fluctuations or degradation of this compound into less soluble components.- Assess the impact of temperature cycling on the formulation (freeze-thaw testing).- Analyze any precipitate to determine its composition.- Adjust the solvent system or add a suitable solubilizing agent if necessary.
Decrease in the Concentration of this compound Over Time Chemical degradation through hydrolysis, oxidation, or interaction with other formulation components.- Conduct a formal stability study at both real-time and accelerated conditions to quantify the rate of degradation.- Use a validated analytical method (e.g., GC-FID) for accurate quantification.- Investigate potential interactions with other active ingredients or excipients in the formulation.

Data on Stability of this compound

While specific, publicly available quantitative data on the stability of this compound is limited, the following table provides a hypothetical summary based on general principles of ester stability and typical fragrance testing parameters. This data should be used as a guideline for designing experiments.

Solvent System Temperature Condition Parameter Monitored Expected Stability Outcome (Hypothetical)
95% Ethanol25°C (Real-Time)Protected from light% this compound remaining>98% after 12 months
95% Ethanol40°C (Accelerated)Protected from light% this compound remaining>95% after 3 months
Mineral Oil25°C (Real-Time)Protected from light% this compound remaining>99% after 12 months
Mineral Oil40°C (Accelerated)Protected from light% this compound remaining>98% after 3 months
Aqueous solution (pH 4)25°C-% this compound remainingNoticeable degradation (hydrolysis) over time
Aqueous solution (pH 7)25°C-% this compound remainingSlow degradation over time
Aqueous solution (pH 9)25°C-% this compound remainingAccelerated degradation (hydrolysis) over time
Solid State25°CExposed to lightColor ChangePotential for slight yellowing over time
Solid State40°CProtected from light% this compound remaining>99% after 6 months

Experimental Protocols

Protocol 1: Isothermal Stability of this compound in Different Solvents
  • Objective: To evaluate the stability of this compound in ethanol and a representative oil (e.g., mineral oil) at various temperatures.

  • Materials:

    • This compound (high purity)

    • Ethanol (95%, analytical grade)

    • Mineral Oil (light, USP grade)

    • GC-FID for analysis

    • Temperature-controlled ovens/incubators

    • Inert gas (e.g., Nitrogen)

    • Amber glass vials with screw caps

  • Procedure:

    • Prepare solutions of this compound at a known concentration (e.g., 1% w/v) in both ethanol and mineral oil.

    • Dispense aliquots of each solution into separate amber glass vials.

    • Purge the headspace of each vial with nitrogen before sealing to minimize oxidation.

    • Place sets of vials in temperature-controlled ovens at 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months for 25°C; 0, 1, 2, and 3 months for 40°C), remove a vial from each condition.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the concentration of this compound in each sample using a validated GC-FID method.

    • Record any changes in appearance (color, clarity) and odor.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each solvent and temperature.

    • Determine the degradation rate constant (k) if significant degradation is observed.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To investigate the degradation profile of this compound under stress conditions (hydrolysis, oxidation, and photolysis) to identify potential degradation products and establish the specificity of the analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl, 0.1 M)

    • Sodium hydroxide (NaOH, 0.1 M)

    • Hydrogen peroxide (H₂O₂, 3%)

    • Methanol or Acetonitrile (HPLC grade)

    • GC-MS for analysis

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize a sample before analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 4 hours). Neutralize a sample before analysis.

    • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photodegradation: Expose a solution of this compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for 72 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by GC-MS to identify and tentatively characterize any degradation products based on their mass spectra.

    • Compare the chromatograms to demonstrate the peak purity and specificity of the analytical method for this compound.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Solutions (e.g., in Ethanol, Oil) aliquot Aliquot into Vials prep->aliquot real_time Real-Time (25°C) aliquot->real_time Store accelerated Accelerated (40°C) aliquot->accelerated Store forced Forced Degradation (Acid, Base, Oxidative, Light) aliquot->forced Expose sampling Sample at Time Points real_time->sampling accelerated->sampling gc_analysis GC-FID/GC-MS Analysis forced->gc_analysis Analyze for Degradants sampling->gc_analysis sensory Sensory Evaluation sampling->sensory data Quantitative Data (% Remaining) gc_analysis->data pathway Degradation Pathway Elucidation gc_analysis->pathway shelf_life Shelf-Life Estimation data->shelf_life Logical_Troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions issue Observed Issue (e.g., Odor Change, Discoloration) hydrolysis Hydrolysis issue->hydrolysis oxidation Oxidation issue->oxidation photodegradation Photodegradation issue->photodegradation interaction Ingredient Interaction issue->interaction analyze Analytical Testing (GC-MS) hydrolysis->analyze adjust_ph Adjust pH hydrolysis->adjust_ph oxidation->analyze add_antioxidant Add Antioxidant/UV Absorber oxidation->add_antioxidant photodegradation->add_antioxidant change_packaging Change Packaging photodegradation->change_packaging compatibility_test Conduct Compatibility Study interaction->compatibility_test

References

Optimizing Cedryl Acetate Concentration for Antifungal Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of cedryl acetate for antifungal efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the antifungal activity of related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of determining the optimal antifungal concentration of this compound.

Question/Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible MIC/MFC results. 1. Incomplete solubilization of this compound in the culture medium. 2. Variability in inoculum preparation. 3. Instability of this compound in the experimental conditions. 4. Contamination of cultures.1. Ensure complete dissolution of the DMSO stock in the broth. Use a vortex mixer. Consider a brief sonication. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity. 2. Standardize the inoculum preparation by using a spectrophotometer to measure the optical density or by using a hemocytometer for cell counting. Ensure the fungal culture is in the correct growth phase. 3. Check the stability of this compound in your specific culture medium and incubation conditions. Consider preparing fresh dilutions for each experiment. 4. Perform sterility checks on all reagents and media. Use aseptic techniques throughout the experiment.
No antifungal activity observed, even at high concentrations. 1. The tested fungal strain is resistant to this compound. 2. This compound has degraded. 3. Insufficient contact time between the compound and the fungus.1. Test against a broader range of fungal species and strains. Include known susceptible control strains. 2. Verify the purity and integrity of your this compound stock. 3. Extend the incubation period, ensuring it aligns with the growth rate of the test organism.
High background noise or false positives in cytotoxicity assays. 1. Interference of this compound with the assay reagents (e.g., MTT reduction by the compound itself). 2. Contamination of cell cultures. 3. Solvent (DMSO) toxicity at the concentrations used.1. Run a control with this compound in cell-free medium to check for direct interaction with the assay dye. 2. Regularly test cell lines for mycoplasma contamination. 3. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.
Precipitation of this compound in the culture medium. This compound is a hydrophobic compound with low aqueous solubility.[1]1. Use a co-solvent system, but ensure the co-solvent is not toxic to the fungi at the used concentration. 2. Incorporate a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.05%) to improve solubility. Run appropriate vehicle controls.

Frequently Asked Questions (FAQs)

Q1: What is the reported antifungal activity of this compound?

A1: While specific MIC and MFC values for this compound against a broad range of fungi are not extensively documented in publicly available literature, it is known to possess antifungal properties.[1][2] Research on the closely related compound, cedrol, has demonstrated significant antifungal activity against Phellinus noxius, the causative agent of brown root rot disease.[3]

Q2: What is the likely mechanism of antifungal action for this compound?

A2: The precise mechanism for this compound is still under investigation. However, studies on cedrol suggest that it induces antifungal effects by causing damage to the fungal cell membrane, leading to oxidative stress, DNA fragmentation, and ultimately apoptosis (programmed cell death) through the mitochondrial pathway.[3] It is plausible that this compound shares a similar mechanism of action.

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] A stock solution can be prepared by dissolving this compound in 100% DMSO. For in vitro assays, this stock solution should be further diluted in the appropriate culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤1%) to avoid any toxic effects on the fungal or mammalian cells.

Q4: Is this compound cytotoxic to mammalian cells?

A4: There is limited publicly available data on the cytotoxicity of this compound against specific mammalian cell lines like HeLa or HepG2. However, a safety assessment for the related compound, cedryl formate, utilized data from this compound and did not indicate significant concerns for genotoxicity.[4] It is essential for researchers to perform their own cytotoxicity testing on relevant cell lines to determine the therapeutic index of this compound for any potential drug development applications.

Q5: What are the key considerations when performing antifungal susceptibility testing with a hydrophobic compound like this compound?

A5: The main challenge is ensuring the compound remains solubilized in the aqueous culture medium to allow for accurate determination of its antifungal activity. Using a solvent like DMSO to prepare a stock solution is a common practice. It is also important to include appropriate solvent controls in your experiments to account for any potential effects of the solvent on fungal growth. The use of a small amount of a non-ionic surfactant, such as Tween 80, can also help to maintain the solubility of hydrophobic compounds in the assay medium.

Data Presentation

Due to the limited availability of specific MIC and MFC data for this compound, the following table summarizes the antifungal activity of the structurally related compound, cedrol, against Phellinus noxius, as reported in a peer-reviewed study.[3] This data can serve as a valuable starting point for designing experiments with this compound.

CompoundFungal SpeciesIC₅₀ (µg/mL)Reference AntifungalIC₅₀ of Reference (µg/mL)
CedrolPhellinus noxius15.7Thiabendazole32.1
Cedarwood Essential Oil (78.48% Cedrol)Phellinus noxius37.5--

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Appropriate fungal culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal inoculum, adjusted to the appropriate density

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: a. In a 96-well plate, add 100 µL of sterile culture medium to wells 2 through 12 of a designated row. b. In well 1, add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no this compound). e. Well 12 will serve as a sterility control (no inoculum).

  • Inoculum Preparation: Prepare a fungal suspension in the culture medium and adjust the concentration to approximately 1-5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific fungus for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.

Materials:

  • Agar plates with appropriate growth medium (e.g., Sabouraud Dextrose Agar)

  • Sterile inoculating loop or pipette

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Spot-inoculate the aliquots onto separate, clearly labeled sections of an agar plate.

  • Incubate the agar plate at the optimal temperature for the fungus until growth is visible in the control spots (from the growth control well of the MIC plate).

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Cytotoxicity Assay using MTT

This protocol assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Experimental_Workflow_for_Antifungal_Efficacy cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination A Prepare this compound Stock (in DMSO) C Serial Dilution in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate (24-48h) D->E F Read MIC E->F G Subculture from Clear Wells to Agar Plate F->G H Incubate Agar Plate G->H I Read MFC H->I

Caption: Workflow for MIC and MFC Determination.

Proposed_Antifungal_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane Damage ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA DNA Fragmentation ROS->DNA Apoptosis Apoptosis Mitochondria->Apoptosis DNA->Apoptosis Fungal_Cell_Death Fungal Cell Death Apoptosis->Fungal_Cell_Death Leads to CedrylAcetate This compound CedrylAcetate->Membrane Initial Interaction

References

Addressing solubility issues of Cedryl Acetate in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cedryl Acetate in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of solution when I add it to my cell culture medium. What should I do?

A1: this compound is a highly lipophilic compound with very low water solubility, so precipitation is a common issue.[1][2][3][4][5] Here are several troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium is as low as possible, ideally below 0.5% and not exceeding 1%, to minimize solvent-induced precipitation and cytotoxicity.[6][7]

  • Use a Lower Stock Concentration: If you observe precipitation upon dilution of a high-concentration stock, try preparing a lower concentration stock solution in your organic solvent.[7] This can help maintain solubility during the dilution process into the aqueous cell culture medium.

  • Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility and prevent immediate precipitation.

  • Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in smaller volumes of pre-warmed media to gradually decrease the solvent concentration.

  • Vortexing/Mixing: Immediately after adding the this compound stock to the medium, ensure rapid and thorough mixing by vortexing or gentle inversion to promote dispersion and dissolution.

Q2: What is the best solvent to use for dissolving this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for dissolving lipophilic compounds like this compound for in vitro assays.[2][6] this compound is soluble in both.[1][2] One report indicates a solubility of 52 mg/mL in DMSO.[8] The choice of solvent may depend on the specific cell line, as some cells are more sensitive to one solvent over another.[6] It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[6]

Q3: What is the maximum concentration of this compound I can use in my cell culture?

A3: The maximum applicable concentration will be limited by its solubility in the final culture medium and its cytotoxicity to your specific cell line. It is essential to perform a dose-response experiment to determine the optimal concentration range for your studies. This typically involves a cytotoxicity assay, such as the MTT assay, to determine the concentration at which this compound becomes toxic to the cells.

Q4: I am observing unexpected cellular effects. Could the solvent be the cause?

A4: Yes, even at low concentrations, solvents like DMSO and ethanol can have biological effects on cells.[6][9] These effects can include altered cell growth, differentiation, and gene expression. Therefore, it is imperative to include a vehicle control in all experiments to distinguish the effects of this compound from those of the solvent.

Q5: How should I prepare my this compound stock solution?

A5: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For example, you can prepare a 10 mM or 100 mM stock solution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the solvent, potentially reducing solubility.[8]

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular FormulaC₁₇H₂₈O₂[10]
Molecular Weight264.4 g/mol [10]
AppearanceColorless viscous oil or white solid[1][11]
Log P6.21[11]
Water SolubilityInsoluble (estimated at 0.5502 mg/L @ 25°C)[2][5]
Organic Solvent SolubilitySoluble in ethanol, diethyl ether, and DMSO[1][2]
DMSO Solubility52 mg/mL (196.67 mM)[8]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Your specific cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Ensure it is fully dissolved.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration consistent and below 0.5% across all dilutions.

  • Incubation: Incubate the tubes at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

  • Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine under a microscope for the presence of crystals or precipitates.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitates is considered the practical solubility limit of this compound in your cell culture medium under these conditions.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Your chosen adherent cell line

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., from 0.1 µM to 100 µM). Include wells for a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) solubility Solubility Assay: Test Dilutions in Media stock->solubility cells Seed Cells in 96-well Plate cytotoxicity Cytotoxicity Assay: Treat Cells with this compound cells->cytotoxicity visual Visual & Microscopic Inspection for Precipitate solubility->visual mtt MTT Addition & Incubation cytotoxicity->mtt data Data Analysis: Determine Solubility Limit & IC50 visual->data readout Solubilize Formazan & Read Absorbance mtt->readout readout->data

Caption: Experimental workflow for assessing this compound solubility and cytotoxicity.

signaling_pathway cluster_cell Adipocyte cluster_nucleus Nucleus CA This compound receptor Hypothetical Receptor / Cellular Uptake CA->receptor PPARg PPARγ receptor->PPARg - CEBPa C/EBPα receptor->CEBPa - Adipogenesis Adipogenesis Genes (e.g., FABP4, FAS) PPARg->Adipogenesis CEBPa->Adipogenesis Lipid_Accumulation Decreased Lipid Accumulation Adipogenesis->Lipid_Accumulation leads to

Caption: Hypothetical signaling pathway for this compound's effect on adipogenesis.

References

Minimizing isomer formation during Cedryl Acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cedryl Acetate Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing isomer formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

This compound is a fragrance chemical prized for its woody, cedar-like scent. It is synthesized by the acetylation of cedrol, a sesquiterpene alcohol derived from cedarwood oil.[1][2] During synthesis, in addition to the desired this compound, constitutional isomers such as cedrenyl acetate can be formed.[3][4][5] Commercial this compound is often a mixture of these isomers, with purer, crystalline forms also available.[1][4] The presence and ratio of these isomers can affect the final olfactory profile of the product.[3]

Q2: What is the general reaction for this compound synthesis?

The most common method for synthesizing this compound is the esterification of cedrol with an acetylating agent, typically acetic anhydride, in the presence of an acid catalyst.[1][2]

Q3: What causes the formation of isomers during the synthesis?

Isomer formation is primarily attributed to the reaction conditions, particularly the presence of strong acids and high temperatures. These conditions can promote a side reaction: the dehydration of cedrol to form cedrene.[6] This cedrene can then be acetylated to yield cedrenyl acetate, a common isomeric impurity. The type of acid catalyst used (Brønsted vs. Lewis) can also influence the reaction pathways and the resulting isomer distribution.

Q4: How can I analyze the isomeric composition of my this compound product?

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for separating and identifying the different isomers in your product mixture.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and quantification of the isomers.

Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis and provides potential causes and solutions to minimize isomer formation.

Issue Potential Cause Recommended Solution
High percentage of cedrenyl acetate detected in the final product. Dehydration of Cedrol: Strong acid catalysts and/or high reaction temperatures can cause the elimination of water from cedrol, forming cedrene, which is then acetylated to cedrenyl acetate.[6]1. Catalyst Selection: Consider using a milder acid catalyst. While strong Brønsted acids like sulfuric acid are effective for esterification, they can also promote dehydration. Experiment with Lewis acids (e.g., zinc chloride, tin(II) chloride) which may favor the acetylation of the alcohol over elimination.[8] 2. Temperature Control: Maintain the lowest effective temperature for the acetylation reaction to proceed at a reasonable rate. Monitor the reaction progress closely to avoid prolonged heating. 3. Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. The presence of water can affect the catalyst's activity and potentially promote side reactions.
Low yield of this compound. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated catalyst.1. Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 2. Adjust Temperature: If the reaction is too slow, a modest increase in temperature may be necessary. However, be mindful of the increased risk of isomer formation. 3. Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount.
Presence of unreacted cedrol in the final product. Insufficient Acetylating Agent or Incomplete Reaction: The molar ratio of the acetylating agent to cedrol may be too low, or the reaction conditions were not sufficient for full conversion.1. Molar Ratio: Use a slight excess of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion. 2. Reaction Conditions: Re-evaluate the reaction time and temperature to ensure complete conversion of the starting material.
Product is a liquid or semi-solid instead of crystalline. High Isomer Content: The presence of a significant amount of isomeric impurities, such as cedrenyl acetate, can lower the melting point of the final product and prevent crystallization. Crystalline this compound is generally of higher purity.[1]1. Optimize Synthesis: Refer to the solutions for "High percentage of cedrenyl acetate" to improve the purity of your crude product. 2. Purification: Purify the crude product through fractional distillation under vacuum or column chromatography to separate the desired this compound from its isomers. Recrystallization from a suitable solvent can also be employed to obtain the pure, crystalline form.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline. Optimization of specific parameters may be required to achieve the desired isomer ratio.

Materials:

  • Cedrol

  • Acetic Anhydride

  • Acid Catalyst (e.g., p-toluenesulfonic acid, zinc chloride)

  • Anhydrous Solvent (e.g., toluene, hexane)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cedrol in the anhydrous solvent.

  • Add the acid catalyst to the solution.

  • Slowly add acetic anhydride to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir for the desired reaction time (e.g., 2-6 hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product by GC-MS to determine the isomer ratio.

  • Purify the crude product by vacuum distillation, column chromatography, or recrystallization as needed.

Visualizations

Cedryl_Acetate_Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification Cedrol Cedrol Reaction Acetylation Reaction Cedrol->Reaction Reagents Acetic Anhydride + Acid Catalyst Reagents->Reaction Quenching Quenching (NaHCO3 soln) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO4/Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude Product (Mixture of Isomers) Evaporation->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Isomer_Formation_Pathway cluster_acetylation Desired Pathway cluster_dehydration Side Reaction Pathway Cedrol Cedrol CedrylAcetate This compound Cedrol->CedrylAcetate + Acetic Anhydride (Mild Acid, Low Temp) Cedrene Cedrene Cedrol->Cedrene - H2O (Strong Acid, High Temp) CedrenylAcetate Cedrenyl Acetate (Isomer) Cedrene->CedrenylAcetate + Acetic Anhydride

Caption: Reaction pathways leading to this compound and the isomeric byproduct Cedrenyl Acetate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions HighIsomer High Isomer Content (e.g., Cedrenyl Acetate) StrongAcid Strong Acid Catalyst HighIsomer->StrongAcid HighTemp High Reaction Temperature HighIsomer->HighTemp MildCatalyst Use Milder Catalyst (e.g., Lewis Acid) StrongAcid->MildCatalyst LowerTemp Lower Reaction Temperature HighTemp->LowerTemp MonitorReaction Monitor Reaction Progress HighTemp->MonitorReaction

Caption: Troubleshooting logic for addressing high isomer formation.

References

Navigating the Scale-Up of Cedryl Acetate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Cedryl Acetate, a valuable fragrance ingredient, presents unique challenges when transitioning from laboratory-scale experiments to industrial production. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound, which is typically produced through the acid-catalyzed acetylation of Cedrol with acetic anhydride.

Low Reaction Yield

Q1: My this compound yield is significantly lower than expected after the acetylation of Cedrol. What are the potential causes and how can I improve it?

A1: Low yields in the acetylation of Cedrol, a sterically hindered tertiary alcohol, can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration at the optimal temperature. For instance, a study using a heterogeneous H2SO4/SiO2 catalyst reported a conversion of 88.7% after 20 hours at 353 K (80°C).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

    • Catalyst Activity: The acid catalyst is crucial. If using a reusable heterogeneous catalyst, its activity may diminish over time. Consider regenerating or replacing the catalyst. For homogeneous catalysts like sulfuric acid, ensure the correct concentration is used.

    • Molar Ratio of Reactants: An excess of the acetylating agent, acetic anhydride, is often used to drive the equilibrium towards the product. A molar ratio of Cedrol to acetic anhydride of 1:10 has been used effectively.[1]

  • Side Reactions:

    • Dehydration of Cedrol: Tertiary alcohols like Cedrol are prone to elimination reactions (dehydration) under acidic conditions, leading to the formation of unsaturated hydrocarbon byproducts (cedrenes).[2][3] This is a significant cause of yield loss.

      • Mitigation: Carefully control the reaction temperature; high temperatures favor elimination. The choice of catalyst can also influence the extent of this side reaction. Milder acid catalysts may be preferable.

  • Workup and Purification Losses:

    • Incomplete Extraction: Ensure efficient extraction of the product from the reaction mixture.

    • Distillation Losses: During purification by fractional distillation, improper setup or operation can lead to loss of product. Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient.

Product Purity Issues

Q2: My final this compound product is impure. What are the likely contaminants and how can I remove them effectively at scale?

A2: Impurities in this compound production can be unreacted starting materials, byproducts from side reactions, or residual solvent and catalyst.

  • Common Impurities and Their Removal:

ImpuritySourceRecommended Purification Method
Unreacted CedrolIncomplete reactionFractional vacuum distillation. Cedrol has a different boiling point than this compound.
Acetic AcidByproduct of reaction with acetic anhydrideNeutralization with a weak base (e.g., sodium bicarbonate solution) during workup, followed by washing.
Acetic AnhydrideExcess reactantCan be removed by washing with water during the workup phase.
Cedrenes (Dehydration byproducts)Side reaction of CedrolCareful fractional vacuum distillation is required as their boiling points may be close to that of this compound.
Catalyst ResiduesIncomplete removal after reactionFor homogeneous catalysts, thorough washing and neutralization is key. For heterogeneous catalysts, ensure complete filtration.
  • Analytical Monitoring:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities in your reaction mixture and final product.[4] This will help in optimizing the purification process.

Frequently Asked Questions (FAQs)

Q3: What is the most common method for synthesizing this compound?

A3: The most prevalent method is the esterification of Cedrol with acetic anhydride using an acid catalyst.[5] Cedrol is a tertiary alcohol that is often sourced from cedarwood oil.

Q4: What are the challenges associated with using a tertiary alcohol like Cedrol as a starting material?

A4: The primary challenge is the steric hindrance around the hydroxyl group, which can slow down the rate of esterification.[2] Additionally, tertiary alcohols are susceptible to dehydration under acidic conditions, which leads to the formation of alkene byproducts and reduces the overall yield of the desired ester.[2][3]

Q5: What types of catalysts can be used for the acetylation of Cedrol?

A5: Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used. However, their removal after the reaction can be challenging and may require extensive workup procedures.

  • Heterogeneous Catalysts: Solid acid catalysts, such as sulfuric acid supported on silica gel (H2SO4/SiO2), offer the advantage of easier separation from the reaction mixture by simple filtration.[1] This can simplify the workup process, which is a significant advantage in large-scale production.

Q6: What are the key parameters to control during the scale-up of this compound synthesis?

A6:

  • Temperature Control: Crucial for minimizing the dehydration of Cedrol.

  • Mixing and Agitation: Ensuring uniform mixing becomes more critical in larger reactors to maintain consistent temperature and reactant concentration.

  • Rate of Reagent Addition: Controlled addition of reagents can help manage the reaction exotherm.

  • Efficient Workup and Purification: The methods used for washing, neutralization, and distillation must be scalable to handle larger volumes effectively.

Experimental Protocols

Key Experiment: Synthesis of this compound via Acetylation of Cedrol

This protocol is a general guideline based on common laboratory practices for esterification.

Materials:

  • Cedrol

  • Acetic Anhydride

  • Acid Catalyst (e.g., concentrated Sulfuric Acid or a solid acid catalyst)

  • Sodium Bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (for drying)

  • Organic Solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cedrol in a suitable solvent (if necessary).

  • Reagent Addition: Add the acid catalyst to the solution. Slowly add an excess of acetic anhydride to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and maintain it for several hours (e.g., 20 hours), monitoring the reaction progress by TLC or GC.[1]

  • Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the excess acetic anhydride. Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional vacuum distillation to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Step 1: Verify Reaction Completion Start->Check_Reaction Check_Side_Reactions Step 2: Investigate Side Reactions Check_Reaction->Check_Side_Reactions If Reaction is Complete Solution_Incomplete Increase Reaction Time/Temp or Check Catalyst Activity Check_Reaction->Solution_Incomplete If Reaction is Incomplete Check_Workup Step 3: Evaluate Workup & Purification Check_Side_Reactions->Check_Workup If Side Reactions are Minimal Solution_Dehydration Optimize Temperature and Consider Milder Catalyst Check_Side_Reactions->Solution_Dehydration If Dehydration is Evident Solution_Losses Optimize Extraction and Distillation Procedures Check_Workup->Solution_Losses If Losses are Suspected End Yield Improved Solution_Incomplete->End Solution_Dehydration->End Solution_Losses->End

Caption: A logical workflow for diagnosing and resolving low yield issues in this compound synthesis.

Experimental Workflow for this compound Synthesis and Purification

Cedryl_Acetate_Workflow This compound Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Cedrol + Acetic Anhydride + Acid Catalyst Reaction Heating and Stirring (e.g., 80°C, 20h) Reactants->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Quenching Quenching with Water Monitoring->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Solvent Extraction Neutralization->Extraction Washing Washing with Water & Brine Extraction->Washing Drying Drying (MgSO4) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Fractional Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

References

Cedryl Acetate Degradation Pathways: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of Cedryl Acetate under experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, a sesquiterpenoid ester, is susceptible to degradation primarily through two main pathways: hydrolysis and oxidation.

  • Hydrolysis: The ester linkage in this compound can be cleaved in the presence of water, particularly under acidic or basic conditions, to yield Cedrol and Acetic Acid. This is often the most common degradation pathway encountered.

  • Oxidation: The complex tricyclic structure of the cedrane backbone contains several sites that can be susceptible to oxidation. This can lead to the formation of various oxidized derivatives, potentially altering the compound's properties.

Q2: What experimental conditions are likely to cause degradation of this compound?

Degradation can be induced by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation reactions.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can promote the formation of oxidation products.

  • Light: Exposure to UV or visible light may induce photolytic degradation, although this is generally less common for this class of compounds compared to hydrolysis and oxidation.

Q3: How can I detect the degradation of this compound in my samples?

Degradation can be monitored using various analytical techniques, primarily chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This involves developing a method that can separate the intact this compound from its potential degradation products, allowing for their individual quantification. Mass spectrometry (MS) coupled with HPLC can be used to identify the structures of the degradation products.

Q4: Are there any known degradation products of this compound?

Based on the structure of this compound and degradation pathways of similar terpene acetates, the primary and most predictable degradation product is Cedrol , formed via hydrolysis. Various oxidized derivatives of the cedrane skeleton are also possible, though their specific structures would require experimental identification.

Troubleshooting Guide for this compound Experiments

Problem Potential Cause Recommended Solution
Loss of this compound peak intensity in HPLC analysis. Hydrolysis: The sample may have been exposed to acidic or basic conditions, or high temperatures in an aqueous environment.- Ensure the pH of your sample and solvent system is neutral. - Avoid prolonged exposure to high temperatures. - Use aprotic solvents where possible if water is not required for the experiment.
Appearance of a new, more polar peak in the chromatogram. Formation of Cedrol: This is a likely indicator of hydrolysis, as Cedrol is more polar than this compound.- Confirm the identity of the new peak by comparing its retention time with a Cedrol standard. - Use mass spectrometry to confirm the mass of the new peak corresponds to Cedrol.
Multiple new, unidentified peaks observed in the chromatogram. Oxidation: The sample may have been exposed to air, light, or oxidizing contaminants.- Store samples under an inert atmosphere (e.g., nitrogen or argon). - Protect samples from light by using amber vials or covering them with foil. - Use high-purity solvents and reagents to avoid contaminants that could act as oxidizing agents.
Inconsistent results between experimental runs. Sample instability: Degradation may be occurring during sample preparation or storage.- Prepare samples fresh before analysis whenever possible. - If storage is necessary, keep samples at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light and air. - Evaluate the stability of the analyte in the chosen sample solvent.

Quantitative Data Summary

While specific experimental data on the forced degradation of this compound is not widely published, the following table provides a hypothetical summary of expected degradation under various stress conditions. This is intended to serve as a template for researchers to record their own findings.

Stress Condition Condition Details Time (hours) This compound Remaining (%) Major Degradant(s) Formed Degradant(s) (%)
Acid Hydrolysis 0.1 M HCl at 60 °C2475.2Cedrol24.1
Base Hydrolysis 0.1 M NaOH at 60 °C845.8Cedrol53.5
Oxidation 1% H₂O₂ at 25 °C4888.9Oxidized Derivatives10.5
Thermal 80 °C (solid state)7295.1Cedrol, Other minor degradants4.2
Photolytic UV light (254 nm)7298.3Minor unidentified degradants1.5

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these methodologies to their specific experimental needs and available analytical instrumentation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light. Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 72 hours. A control sample should be kept in the dark under the same conditions.

3. Analytical Methodology:

  • Apparatus: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Analysis: Analyze the stressed samples and an unstressed control sample. Calculate the percentage of degradation and the formation of any degradation products.

Visualizations

Cedryl_Acetate This compound Cedrol Cedrol Cedryl_Acetate->Cedrol  Hydrolysis (+H2O, H+ or OH-) Acetic_Acid Acetic Acid

Caption: Hydrolysis degradation pathway of this compound.

Cedryl_Acetate This compound Oxidized_Derivatives Oxidized Derivatives (e.g., epoxides, hydroxylated compounds) Cedryl_Acetate->Oxidized_Derivatives  Oxidation ([O])

Caption: Potential oxidative degradation of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Stress Stock_Solution->Acid Base Basic Stress Stock_Solution->Base Oxidative Oxidative Stress Stock_Solution->Oxidative Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for forced degradation studies.

Technical Support Center: Enhancing the Bioavailability of Cedryl Acetate in In-Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cedryl Acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments aimed at enhancing the bioavailability of this lipophilic sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of unformulated this compound?

A1: Direct pharmacokinetic data for this compound is limited. However, its high lipophilicity (LogP > 5) suggests poor aqueous solubility, which is a primary reason for low oral bioavailability. Predictive models also suggest low oral bioavailability for this compound. For a structurally similar sesquiterpenoid, α-cedrene, the oral bioavailability in rats was reported to be in the range of 48.7-84.8%, although this was for a simple formulation and not a raw compound.[1] This indicates that while some absorption occurs, there is significant room for improvement.

Q2: What are the primary challenges in achieving high oral bioavailability for this compound?

A2: The main challenges stem from its physicochemical properties:

  • Poor Aqueous Solubility: As a highly lipophilic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: Like many lipophilic compounds, this compound may be subject to extensive metabolism in the liver (first-pass effect) before reaching systemic circulation, reducing its bioavailability. The metabolism of similar sesquiterpenes, such as cedrol, is known to be mediated by Cytochrome P450 (CYP) enzymes.[2]

Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?

A3: Several formulation strategies can be effective:

  • Lipid-Based Formulations: These are a leading approach for improving the oral delivery of lipophilic drugs. They can maintain the drug in a solubilized state in the GI tract.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and can bypass the dissolution rate-limiting step.

  • Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility and dissolution rate, and potentially enhance its absorption.

    • Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water with droplet sizes in the nanometer range.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at body temperature.

  • Particle Size Reduction: Micronization or nanonization of this compound can increase its surface area, leading to an enhanced dissolution rate.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low and variable plasma concentrations of this compound after oral administration. Poor dissolution of the compound in the GI tract.1. Formulate with a lipid-based system: A Self-Emulsifying Drug Delivery System (SEDDS) is a good starting point. 2. Reduce particle size: Consider micronization or creating a nanosuspension of this compound before incorporation into a vehicle.
High inter-subject variability in pharmacokinetic profiles. Food effects; inconsistent emulsification of the formulation in vivo.1. Standardize feeding protocols: Administer the formulation to fasted or fed animals consistently. 2. Optimize SEDDS formulation: Ensure the chosen surfactants and co-surfactants promote robust and reproducible emulsification.
Evidence of significant first-pass metabolism (e.g., high levels of metabolites in plasma). Rapid hepatic clearance.1. Promote lymphatic transport: Long-chain triglycerides in lipid-based formulations can facilitate lymphatic uptake, bypassing the portal circulation and first-pass metabolism.
Difficulty in preparing a stable and consistent formulation. Poor solubility of this compound in the chosen excipients; physical instability of the formulation.1. Conduct thorough excipient screening: Test the solubility of this compound in a variety of oils, surfactants, and co-solvents. 2. Characterize the formulation: Assess droplet size, polydispersity index (PDI), and zeta potential for nanoformulations to ensure consistency.

Quantitative Data on Bioavailability Enhancement of Similar Sesquiterpenoids

Table 1: Pharmacokinetic Parameters of α-Cedrene in Rats (Oral Administration)

Parameter50 mg/kg Dose100 mg/kg Dose
Cmax (ng/mL) 1300 ± 4002800 ± 700
Tmax (h) 4.4 ± 1.34.4 ± 1.3
AUC (ng·h/mL) 10,200 ± 2,30023,200 ± 5,400
Absolute Bioavailability (%) 48.7 ± 11.084.8 ± 19.9
Data from a study on α-cedrene administered orally to rats in a simple vehicle. This serves as a baseline for a typical sesquiterpenoid.[1]

Table 2: Bioavailability Enhancement of Cedrol with a Nanoemulsion Formulation

FormulationAUC₀₋t (µg/mL·h)Relative Bioavailability Enhancement
Cedrol Ointment 82.56 ± 6.52-
Cedrol Nanoemulsion 330.30 ± 23.074-fold increase
Data from a study comparing a cedrol nanoemulsion to a cedrol ointment in mice. While this study focused on dermal application, it highlights the substantial increase in systemic exposure achievable with a nano-formulation. A similar trend would be expected for oral administration compared to a simple suspension.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides like Capryol 90; long-chain triglycerides like sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol HP, propylene glycol).

    • Select an oil with high solubilizing capacity for this compound.

    • Select a surfactant and co-solvent that are miscible with the chosen oil and promote good emulsification.

  • Formulation Preparation:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.

    • Accurately weigh and mix the components in a glass vial.

    • Add the desired amount of this compound to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

  • Characterization of the SEDDS:

    • Emulsification Study: Add a small amount of the SEDDS pre-concentrate to a larger volume of distilled water with gentle agitation. Observe the formation of the emulsion and note the time it takes to emulsify.

    • Droplet Size Analysis: Dilute the resulting emulsion with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

Protocol 2: In-Vivo Pharmacokinetic Study in Mice
  • Animal Handling and Dosing:

    • Use adult male or female mice (e.g., C57BL/6 or BALB/c), weighing 20-25g.

    • Fast the animals overnight (with free access to water) before oral administration.

    • Administer the this compound formulation (e.g., SEDDS or a simple solution in a vehicle like corn oil) via oral gavage at a specific dose.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via retro-orbital or submandibular bleeding.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

    • Quantify the concentration of this compound in the plasma extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • If an intravenous study is also performed, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In-vivo Study cluster_analysis Bioanalysis & Data Interpretation excipient_screening Excipient Screening (Solubility Studies) sedds_prep SEDDS/Nanoemulsion Preparation excipient_screening->sedds_prep characterization In-vitro Characterization (Droplet Size, PDI) sedds_prep->characterization animal_dosing Oral Gavage to Mice characterization->animal_dosing blood_sampling Serial Blood Sampling animal_dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing lcms_analysis LC-MS/MS Quantification sample_processing->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Metabolic_Pathway cedryl_acetate This compound (in GI Tract) absorption Intestinal Absorption cedryl_acetate->absorption portal_vein Portal Vein Circulation absorption->portal_vein hydrolysis Esterase-mediated Hydrolysis absorption->hydrolysis liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailable Drug) liver->systemic_circulation Less drug cyp450 CYP450 Enzymes (e.g., CYP2B6, CYP3A4) liver->cyp450 excretion Excretion liver->excretion cedrol Cedrol hydrolysis->cedrol acetate Acetate hydrolysis->acetate cedrol->liver acetyl_coa Acetyl-CoA acetate->acetyl_coa hydroxylated_metabolites Hydroxylated Metabolites cyp450->hydroxylated_metabolites Oxidation hydroxylated_metabolites->excretion tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Hypothetical metabolic pathway of this compound in an in-vivo model.

References

Technical Support Center: Analysis of Cedryl Acetate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Cedryl Acetate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] For this compound, endogenous compounds in biological fluids like lipids, proteins, and salts can interfere with its ionization in the mass spectrometer source, compromising the reliability of the analytical method.[2]

Q2: Which analytical technique is more susceptible to matrix effects for this compound analysis: GC-MS or LC-MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be susceptible to matrix effects, but the nature of the interference differs. In LC-MS, matrix effects primarily occur in the ion source through ion suppression or enhancement.[3][4] In GC-MS, matrix effects can manifest as chromatographic interferences, such as peak distortion or shifts in retention time, and can also affect the ion source. The choice of technique depends on the specific biological matrix and the sample preparation method employed.

Q3: What are the most common sources of matrix effects in biological samples like plasma, serum, and urine?

A3: Common sources of matrix effects include:

  • Phospholipids: Abundant in plasma and serum, they are a primary cause of ion suppression in LC-MS.[2]

  • Salts and Endogenous Metabolites: High concentrations of salts and small molecule metabolites in urine and plasma can interfere with the ionization process.

  • Proteins: Although largely removed during sample preparation, residual proteins can still cause interference.

  • Anticoagulants and other additives: The choice of anticoagulant (e.g., EDTA, heparin) in blood collection tubes can influence the matrix composition.

Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A4: The post-extraction spike method is a common technique to quantify matrix effects.[4] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat solvent solution at the same concentration.[2] The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
  • Possible Cause:

    • Column Overload: Injecting too high a concentration of the sample extract.

    • Column Contamination: Buildup of matrix components on the analytical column.[5]

    • Inappropriate Mobile Phase/Solvent: Mismatch between the injection solvent and the mobile phase.

    • Degradation of the Analytical Column: Loss of stationary phase.

  • Troubleshooting Steps:

    • Dilute the Sample Extract: Reduce the concentration of the injected sample.

    • Implement a Column Wash Step: Use a strong solvent to wash the column between injections.

    • Optimize Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions.

    • Replace the Analytical Column: If the column performance does not improve after washing.

Issue 2: Low or No Recovery of this compound
  • Possible Cause:

    • Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) is not effectively extracting this compound.

    • Analyte Degradation: this compound may be unstable under the extraction or storage conditions.

    • Strong Ion Suppression: Significant signal suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation:

      • For Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase.[6]

      • For Solid-Phase Extraction (SPE): Test different sorbent types (e.g., reversed-phase, mixed-mode) and optimize the wash and elution steps.[7]

    • Evaluate Analyte Stability: Analyze samples immediately after preparation and compare the results with samples stored for different durations and at different temperatures.

    • Improve Chromatographic Separation: Modify the LC gradient or GC temperature program to separate this compound from the interfering matrix components.[8]

Issue 3: High Variability in Quantitative Results
  • Possible Cause:

    • Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different biological samples.[9]

    • Lack of an Appropriate Internal Standard: The internal standard used does not adequately compensate for the variability in matrix effects.

    • Sample Processing Inconsistencies: Variations in sample handling, extraction, and reconstitution steps.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[3]

    • Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[3]

    • Standardize Sample Processing Workflow: Ensure consistent timing, temperatures, and volumes throughout the sample preparation process.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma, urine) using your established sample preparation protocol.

  • Prepare Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-level of the calibration curve).

  • Prepare Post-Extraction Spiked Sample: Spike the blank matrix extract from step 1 with the this compound standard solution to achieve the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using the developed LC-MS or GC-MS method.

  • Calculation: Calculate the matrix effect as described in FAQ 4.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add Internal Standard: Add the internal standard solution.

  • Protein Precipitation (if necessary): Add 300 µL of a precipitating agent (e.g., acetonitrile) and vortex for 1 minute. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase or an appropriate solvent for injection.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 ± 565 ± 12 (Suppression)< 15
Liquid-Liquid Extraction (LLE)92 ± 488 ± 8 (Slight Suppression)< 10
Solid-Phase Extraction (SPE)95 ± 397 ± 5 (Minimal Effect)< 5

Note: Data are hypothetical and for illustrative purposes.

Visualizations

cluster_workflow Troubleshooting Workflow: Low Analyte Recovery Start Low Recovery of This compound Check_Extraction Evaluate Extraction Efficiency? Start->Check_Extraction Check_Stability Assess Analyte Stability? Check_Extraction->Check_Stability No Optimize_SPE_LLE Optimize SPE/LLE Protocol Check_Extraction->Optimize_SPE_LLE Yes Check_Suppression Investigate Ion Suppression? Check_Stability->Check_Suppression No Change_Conditions Modify Storage/Handling Conditions Check_Stability->Change_Conditions Yes Improve_Chroma Improve Chromatographic Separation Check_Suppression->Improve_Chroma Yes End Recovery Improved Check_Suppression->End No Optimize_SPE_LLE->End Change_Conditions->End Improve_Chroma->End

Caption: Troubleshooting workflow for low recovery of this compound.

cluster_pathway Mitigation of Matrix Effects cluster_strategies Strategies Biological_Sample Biological Sample (Plasma, Urine) Sample_Prep Sample Preparation (LLE, SPE, PPT) Biological_Sample->Sample_Prep Chromatography Chromatographic Separation (LC/GC) Sample_Prep->Chromatography Ionization Mass Spectrometry Ionization Chromatography->Ionization Detection Detection Ionization->Detection Strategy1 Optimize Extraction Strategy1->Sample_Prep Strategy2 Improve Separation Strategy2->Chromatography Strategy3 Use SIL-IS Strategy3->Ionization

Caption: Strategies to mitigate matrix effects in bioanalysis.

References

Validation & Comparative

Comparative Analysis of Cedryl Acetate and Cedrol: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Cedryl acetate and its parent compound, cedrol, both naturally occurring sesquiterpenoids found in the essential oils of coniferous trees, are gaining attention in the scientific community for their diverse biological activities. While structurally related, these compounds exhibit distinct profiles in their interactions with biological systems. This guide provides a comprehensive comparison of their known biological effects, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their explorations of these promising natural products.

Summary of Biological Activities

Biological ActivityThis compoundCedrol
Antimicrobial Antifungal activity reported.[1][2]Broad-spectrum activity against bacteria and fungi, including Phellinus noxius.[3][4][5][6]
Anti-inflammatory Limited direct evidence.Potent anti-inflammatory effects demonstrated in various models, including arthritis.[3][7][8][9][10][11][12]
Anticancer Limited direct evidence.Significant anticancer properties against various cancer cell lines, including colorectal, lung, and glioblastoma.[3][5][13][14][15][16]
Metabolic Effects Ameliorates adiposity and improves glucose homeostasis in high-fat diet-fed mice.[2] Exhibits α-glucosidase inhibitory activity.[1]Limited direct evidence on metabolic disorders.
Neurological Effects Not extensively studied.Sedative and anxiolytic effects observed.[17][18][19]
Immunomodulatory Reported immunotoxicity functions.[1]Modulates innate immune responses, specifically neutrophil function.[7][10][20][21]
Other Activities Used as a flavoring agent and in fragrances.[22][23][24][25][26][27][28]Repellent and toxic to arthropod pests.[29][30]

Detailed Biological Activity Profiles

Antimicrobial Activity

This compound: The antifungal properties of this compound have been noted.[1][2] It is suggested to have applications as a cell signaling reagent with antifungal functions.[1]

Cedrol: Cedrol has demonstrated significant antimicrobial activity. It is a major active component in essential oils with strong growth suppression against Gram-positive bacteria and yeast.[5] One study highlighted its potent antifungal activity against the destructive fungus Phellinus noxius, the causative agent of brown root disease in trees, with an IC50 of 15.7 µg/mL, which was more effective than the commercial fungicide triflumizole (IC50 = 32.1 µg/mL).[4] The mechanism of its antifungal action against P. noxius involves inducing oxidative stress, leading to DNA fragmentation and apoptosis through the mitochondrial pathway.[4]

Anti-inflammatory Activity

Cedrol: Extensive research supports the potent anti-inflammatory properties of cedrol.[3][7][10] It has been shown to have analgesic and anti-inflammatory effects in rat models of arthritis.[9][12] Cedrol ameliorates rheumatoid arthritis by reducing inflammation and selectively inhibiting JAK3 phosphorylation.[8][11] Its anti-inflammatory mechanism also involves the inhibition of inflammatory mediator release, such as IL-1β and TNF-α.[9] Furthermore, cedrol can inhibit human neutrophil functional responses, which are critical in inflammation.[7][10]

Anticancer Activity

Cedrol: Cedrol has emerged as a promising candidate for cancer therapy, exhibiting anticancer effects against various cancer types, including colorectal, lung, and glioblastoma.[3][14][15] It can induce cell cycle arrest and caspase-dependent apoptosis in colorectal cancer cells.[3] Studies have shown that cedrol can chemosensitize human cancer cells by destabilizing plasma membrane lipid rafts.[13][16] The anticancer mechanism of cedrol involves the modulation of multiple molecular pathways, including the generation of reactive oxygen species, activation of pro-death autophagy, and inhibition of survival signals.[14][15] For instance, it has been shown to inhibit the PI3K/Akt signaling pathway in lung cancer cells.[13]

Metabolic Effects

This compound: A significant finding for this compound is its beneficial effect on metabolic disorders. In a study with high-fat diet-fed mice, dietary supplementation with this compound significantly reduced weight gain, visceral fat, and adipocyte hypertrophy.[2] It also improved glucose homeostasis.[2] Additionally, this compound has been reported to exhibit α-glucosidase inhibitory activity, suggesting its potential in managing hyperglycemia.[1]

Experimental Protocols

Cedrol Antifungal Activity Assay (against Phellinus noxius)
  • Fungal Strain and Culture: Phellinus noxius is cultured on potato dextrose agar (PDA) plates.

  • Antifungal Assay: The antifungal activity of cedrol is evaluated using the agar dilution method. Different concentrations of cedrol are added to the PDA medium. The mycelial growth of P. noxius is measured after incubation. The concentration that inhibits 50% of the fungal growth is determined as the IC50 value.

  • Mechanism of Action Studies:

    • Scanning Electron Microscopy (SEM): To observe morphological changes in the fungal hyphae after treatment with cedrol.

    • Reactive Oxygen Species (ROS) Assay: To measure the level of intracellular ROS production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • DNA Fragmentation Analysis: To detect DNA damage using gel electrophoresis.

    • Mitochondrial Membrane Potential (MMP) Assay: To assess changes in MMP using a fluorescent probe like JC-1.

    • Western Blot Analysis: To determine the expression levels of apoptosis-related proteins such as cytochrome c, caspase-9, and caspase-3.[4]

Cedrol Anti-inflammatory Activity Assay (in a rat model of arthritis)
  • Animal Model: Arthritis is induced in Wistar rats by injecting Complete Freund's Adjuvant (CFA).

  • Treatment: Cedrol is administered orally to the arthritic rats for a specified period.

  • Assessment of Arthritis:

    • Paw Edema Measurement: The volume of the paw is measured using a plethysmometer.

    • Arthritis Score: The severity of arthritis is scored based on visual assessment of joint inflammation.

    • Nociceptive Thresholds: Mechanical allodynia and thermal hyperalgesia are assessed to evaluate pain responses.

  • Biochemical Analysis:

    • Serum Cytokine Levels: The levels of pro-inflammatory cytokines like TNF-α and IL-1β in the serum are measured using ELISA kits.

    • Oxidative Stress Markers: Serum levels of malondialdehyde (MDA), thiol, superoxide dismutase (SOD), and glutathione peroxidase (GPx) are measured to assess oxidative stress.[9][12]

Signaling Pathways and Experimental Workflows

Cedrol_Antifungal_Mechanism Cedrol Cedrol P_noxius Phellinus noxius Cedrol->P_noxius Cell_Membrane Cell Membrane Damage P_noxius->Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) P_noxius->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Fragmentation ROS->DNA_Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Antifungal mechanism of Cedrol against Phellinus noxius.

Cedrol_Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., CFA) Immune_Cells Immune Cells (e.g., Neutrophils) Inflammatory_Stimulus->Immune_Cells Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Immune_Cells->Pro_inflammatory_Cytokines JAK_STAT_Pathway JAK/STAT Pathway Pro_inflammatory_Cytokines->JAK_STAT_Pathway Inflammation Inflammation (Pain, Edema) JAK_STAT_Pathway->Inflammation Cedrol Cedrol Cedrol->Immune_Cells Inhibits Neutrophil Function Cedrol->Pro_inflammatory_Cytokines Inhibits Cedrol->JAK_STAT_Pathway Inhibits JAK3

Caption: Anti-inflammatory signaling pathways targeted by Cedrol.

References

Comparative Analysis of α-Glucosidase Inhibitory Activity: Cedryl Acetate vs. Acarbose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the α-glucosidase inhibitory activity of cedryl acetate and the established drug, acarbose. The following sections detail their relative potency based on available experimental data, a comprehensive experimental protocol for assessing α-glucosidase inhibition, and visual representations of the inhibitory mechanism and experimental workflow.

Data Presentation: Quantitative Comparison

For a quantitative reference, the IC50 value for acarbose against α-glucosidase from Saccharomyces cerevisiae (yeast) has been reported. It is important to note that IC50 values for acarbose can vary significantly based on the specific experimental conditions.

CompoundSource Organism of α-GlucosidaseIC50 Value (µg/mL)Reference
This compound Saccharomyces cerevisiae (Yeast)More potent than acarboseSultan et al., 2013[1]
Acarbose Saccharomyces cerevisiae (Yeast)377.26 ± 1.20Asghari et al., 2015[2]

Note: The direct comparison of potency suggests that a lower concentration of this compound is required to achieve 50% inhibition of α-glucosidase activity compared to acarbose under the conditions tested by Sultan et al. (2013)[1].

Experimental Protocols: α-Glucosidase Inhibition Assay

The following is a detailed methodology for determining the α-glucosidase inhibitory activity of a test compound, adapted from established protocols using yeast α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Test compounds (this compound, Acarbose)

  • Phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Dissolve the test compounds (this compound and acarbose) in DMSO to prepare stock solutions. Further dilutions are made with phosphate buffer to achieve a range of desired concentrations.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 135 µL of phosphate buffer to each well.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 25 µL of the pNPG substrate solution to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C for an additional 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

  • Measurement of Absorbance:

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 400 nm using a microplate reader.

  • Controls:

    • Positive Control: Acarbose is used as a standard inhibitor.

    • Negative Control: Replace the test compound with the same volume of buffer/DMSO to measure 100% enzyme activity.

    • Blank: Replace the enzyme solution with buffer to account for any background absorbance from the test compound.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Determination of IC50:

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of α-Glucosidase Inhibition

G Mechanism of α-Glucosidase Inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose (Monosaccharide) Alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Inhibitor α-Glucosidase Inhibitor (e.g., this compound, Acarbose) Inhibitor->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-Glucosidase Inhibition.

Experimental Workflow for α-Glucosidase Inhibition Assay

G Experimental Workflow of α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: Enzyme, Substrate, Test Compounds Mix Mix Test Compound, Buffer, and Enzyme Reagents->Mix Incubate1 Incubate at 37°C (15 min) Mix->Incubate1 Add_Substrate Add pNPG Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C (30 min) Add_Substrate->Incubate2 Stop_Reaction Add Na2CO3 to Stop Incubate2->Stop_Reaction Measure_Absorbance Measure Absorbance at 400 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow of the α-Glucosidase Inhibition Assay.

References

Validating Synthetic Cedryl Acetate Purity: A Comparative Guide to GC-MS and NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic compounds is a critical parameter in research and development, particularly in the fragrance and pharmaceutical industries. Cedryl Acetate, a key fragrance ingredient valued for its woody and sweet aroma, is synthesized from cedrol, which is naturally derived from cedarwood oil.[1] Ensuring the purity of synthetic this compound is essential for its olfactory profile, performance, and safety. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of synthetic this compound purity.

Introduction to Purity Validation

The synthesis of this compound from cedrol and acetic anhydride can result in several impurities, including unreacted starting materials (cedrol, acetic acid), byproducts (e.g., cedrene isomers from dehydration of cedrol), and residual solvents. A robust analytical methodology is required to separate, identify, and quantify these impurities to ensure the final product meets the required quality standards.

Comparative Analysis: GC-MS vs. NMR

Both GC-MS and quantitative NMR (qNMR) are powerful techniques for the purity assessment of volatile and semi-volatile organic compounds like this compound.[2] However, they offer different strengths and weaknesses. GC-MS excels in separating complex mixtures and identifying trace-level impurities, while qNMR provides a direct and highly accurate quantification of the main component and impurities without the need for identical reference standards for each impurity.

The following table summarizes the key performance parameters for each technique in the context of this compound purity validation. The data presented is a composite of typical performance characteristics for the analysis of fragrance compounds and related terpenes, providing a reasonable estimate for this compound analysis.

Table 1: Comparison of GC-MS and qNMR for this compound Purity Validation

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3]
Limit of Detection (LOD) ~0.25 µg/mL[4]~0.1% (w/w)
Limit of Quantitation (LOQ) ~0.75 µg/mL[4]~0.3% (w/w)
Linearity (r²) >0.99[4]>0.999
Precision (RSD) <10%[5]<1%
Accuracy (% Recovery) 90-110%[5]98-102%
Sample Throughput HighModerate
Strengths Excellent for separating complex mixtures and identifying unknown trace impurities. High sensitivity.Highly accurate and precise for quantifying the main component. Does not require a reference standard for every impurity. Non-destructive.
Limitations Requires a reference standard for accurate quantification of each impurity. Potential for thermal degradation of labile compounds.Lower sensitivity compared to GC-MS. May have overlapping signals in complex mixtures.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantitative analysis of synthetic this compound and the identification of potential impurities.

1. Sample Preparation:

  • Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For impurity identification, a more concentrated sample (e.g., 10 mg/mL) may be used.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • For quantitative analysis of specific impurities, calibration curves are generated using certified reference standards of those impurities.

Potential Impurities in Synthetic this compound and their GC-MS Signatures:

ImpurityExpected Retention TimeKey Mass Fragments (m/z)
Cedrol Earlier than this compound222 (M+), 207, 150, 108, 95
Acetic Acid Very early eluting60 (M+), 45, 43
α-Cedrene Earlier than Cedrol204 (M+), 189, 161, 119, 93
β-Cedrene Earlier than Cedrol204 (M+), 189, 161, 119, 93
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the procedure for determining the absolute purity of synthetic this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample into an NMR tube.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Program: A standard 90° pulse-acquire sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12 ppm.

    • Number of Scans: 16 to 64 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Acquisition Time: At least 3 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the singlet corresponding to the acetate methyl protons (around 2.0 ppm) is often a good choice for quantification.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

¹H NMR Spectrum of this compound (Illustrative):

A typical ¹H NMR spectrum of pure this compound in CDCl₃ would show a characteristic singlet for the acetate methyl group around δ 2.0 ppm (3H). The other protons of the cedryl moiety would appear as a complex series of multiplets in the upfield region (δ 0.8-2.5 ppm). For qNMR, the sharp, well-resolved acetate singlet is the ideal signal for integration.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for validating the purity of synthetic this compound, from sample reception to the final purity assessment, incorporating both GC-MS and NMR techniques for a comprehensive analysis.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 NMR Analysis cluster_3 Purity Assessment Sample Received Sample Received Sample Preparation Sample Preparation Sample Received->Sample Preparation GC-MS Injection GC-MS Injection Sample Preparation->GC-MS Injection NMR Sample Preparation NMR Sample Preparation Sample Preparation->NMR Sample Preparation Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectral Analysis Mass Spectral Analysis Chromatographic Separation->Mass Spectral Analysis Quantitative Analysis (Area %) Quantitative Analysis (Area %) Chromatographic Separation->Quantitative Analysis (Area %) Impurity Identification Impurity Identification Mass Spectral Analysis->Impurity Identification Data Comparison Data Comparison Impurity Identification->Data Comparison Quantitative Analysis (Area %)->Data Comparison NMR Data Acquisition NMR Data Acquisition NMR Sample Preparation->NMR Data Acquisition Spectral Processing Spectral Processing NMR Data Acquisition->Spectral Processing Quantitative Analysis (qNMR) Quantitative Analysis (qNMR) Spectral Processing->Quantitative Analysis (qNMR) Quantitative Analysis (qNMR)->Data Comparison Final Purity Report Final Purity Report Data Comparison->Final Purity Report

References

A Comparative Overview of the Biological Activities of Cedryl Acetate and its Precursor, Cedrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl acetate, a naturally occurring sesquiterpenoid ester, is a significant component of cedarwood oil and is widely utilized in the fragrance industry. Beyond its aromatic properties, recent scientific investigations have begun to shed light on its potential biological activities. This guide provides a comparative summary of the known biological activities of this compound and its parent alcohol, cedrol. While the commercially available this compound is often a mixture of isomers, this document compiles the existing data to offer a baseline for future research into the specific activities of its various isomeric forms, such as the alpha and beta isomers. A significant gap in the current literature is the lack of direct comparative studies on the biological activities of individual this compound isomers.

Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound and cedrol. It is important to note that data for specific isomers of this compound is largely unavailable, and the presented data for "this compound" likely pertains to a mixture of isomers.

CompoundBiological ActivityAssayTarget/OrganismResult (IC₅₀ / MIC)
This compound AnticancerMTT AssayHeLa (Cervical Cancer), Liver Cancer CellsPotential cytotoxic effects observed, but specific IC₅₀ values are not detailed in the available literature.[1]
AntimicrobialNot specifiedC. elegansPotential toxicity observed, suggesting antimicrobial properties.[1]
α-Glucosidase Inhibitionα-Glucosidase Assayα-GlucosidaseInhibitory activity demonstrated.[2]
Anti-obesityIn vivo (mice)High-fat diet-induced obese miceAmeliorates adiposity and improves glucose homeostasis.[3]
Cedrol AnticancerMTT AssayHuman amelanotic melanoma (C32), Renal adenocarcinoma (ACHN)IC₅₀: 199.49 µM (C32), 184.65 µM (ACHN) at 48h.[4]
AnticancerNot specifiedGlioblastoma, Lung cancer, Colorectal cancerModulates multiple molecular pathways involved in carcinogenesis.[5][6][7][8]
AntimicrobialMicro-broth dilutionGram-positive bacteria, YeastMIC: 31.25-62.5 µg/mL.[9]
AntifungalNot specifiedPhellinus noxiusIC₅₀: 15.7 µg/mL.[10]
Anti-inflammatoryCarrageenan-induced paw edema (mice)MiceDemonstrated anti-inflammatory and analgesic effects.[4][11]
Anti-inflammatoryLPS-mediated fibroblast-like synoviocytesFibroblast-like synoviocytesAttenuates rheumatoid arthritis symptoms.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound isomers) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[12][13][14][15]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture. The concentration is typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound (e.g., this compound isomers) in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[16][17][18][19][20]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound isomers) or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage). A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group in comparison to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[21][22][23][24][25]

Visualizations

To further elucidate the experimental processes, the following diagrams are provided.

Experimental_Workflow_Anticancer cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture Seeding 2. Seed cells in 96-well plate CellCulture->Seeding AddCompound 3. Add this compound Isomers Seeding->AddCompound Incubation 4. Incubate for 24-72h AddCompound->Incubation AddMTT 5. Add MTT solution Incubation->AddMTT IncubateMTT 6. Incubate for 3-4h AddMTT->IncubateMTT Solubilize 7. Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance 8. Read Absorbance (570nm) Solubilize->ReadAbsorbance CalculateIC50 9. Calculate IC50 ReadAbsorbance->CalculateIC50 Signaling_Pathway_Cedrol_Anti_inflammatory cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS ERK_MAPK ERK/MAPK Pathway LPS->ERK_MAPK NFkB NF-κB Pathway LPS->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) ERK_MAPK->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines Cedrol Cedrol Cedrol->ERK_MAPK Inhibits phosphorylation Cedrol->NFkB Inhibits phosphorylation of p65

References

A Head-to-Head Comparison of Cedryl Acetate and Vetiver Acetate in Fragrance Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of fragrance formulation, the stability of aroma chemicals is a cornerstone of product quality and longevity. This guide provides a detailed comparison of the fragrance stability of two widely used woody notes: Cedryl Acetate and Vetiver Acetate. This analysis is intended for researchers, scientists, and formulation experts in the fragrance and cosmetic industries, offering insights supported by available data and outlining robust experimental protocols for direct comparative analysis.

Executive Summary

This compound, a derivative of cedarwood oil, is generally recognized for its consistent and relatively stable nature in a variety of fragrance applications. In contrast, Vetiver Acetate, derived from vetiver oil, is a more complex mixture with stability that can be influenced by the source of the natural oil and the specific acetylation process employed. While both are valued for their sophisticated woody profiles, their inherent chemical diversity dictates different stability characteristics. This guide synthesizes the available qualitative stability data and proposes a comprehensive experimental framework for a quantitative head-to-head comparison.

Comparative Stability Overview

The following table summarizes the available qualitative data on the stability of this compound and Vetiver Acetate across different fragrance applications. It is important to note that quantitative, publicly available head-to-head studies are limited.

PropertyThis compoundVetiver Acetate
Chemical Nature A well-defined sesquiterpenic acetate, primarily (1S,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-yl acetate.[1]A complex mixture of sesquiterpenoid acetates derived from the acetylation of vetiver oil. The exact composition varies based on the vetiver source and processing.[2]
General Stability Generally considered to be relatively stable in various functional bases and perfumes.[3] It is also described as having a fairly long shelf life.[4]Stability can be variable and is dependent on the specific composition of the acetate mixture. It is recommended to store it away from oxidizing agents, and strongly alkaline and acidic materials.[5] A European Commission report noted a lack of submitted stability data.[2]
Fine Fragrance Exhibits "very good" performance and stability in alcoholic perfumes.[1][6]Also demonstrates "very good" performance in alcoholic perfumes, suggesting good stability in this medium under standard conditions.[7]
Functional Products Rated as having "good" stability in powder detergents and "excellent" stability in fabric conditioners.[1]Data on stability in functional products like detergents and conditioners is not readily available, likely due to the variability of the raw material.
Discoloration Generally non-discoloring.Potential for discoloration may exist depending on the impurities and minor components present in the specific batch of Vetiver Acetate.

Proposed Experimental Protocol for Comparative Stability Testing

To generate robust, quantitative data for a direct comparison, the following detailed experimental protocol is proposed. This protocol incorporates standard industry practices for fragrance stability testing.[8][9]

Materials and Sample Preparation
  • Test Substances:

    • This compound (high purity standard)

    • Vetiver Acetate (from a consistent, well-characterized batch)

  • Bases:

    • Ethanol (perfumer's grade, 95%) for fine fragrance simulation.

    • Unfragranced liquid detergent base (pH 8-9).

    • Unfragranced fabric conditioner base (pH 3-4).

  • Sample Preparation:

    • Prepare 5% solutions of this compound and Vetiver Acetate in each of the three bases.

    • Package samples in clear and amber glass vials with airtight seals.

Accelerated Stability Conditions
  • Thermal Stress:

    • Place samples in temperature-controlled ovens at 40°C and 50°C.

    • Duration: 12 weeks.

    • Sampling points: 0, 2, 4, 8, and 12 weeks.

  • Photostability:

    • Expose samples in clear glass vials to a controlled light source with a broad spectrum output, including UV-A and visible light, in a light cabinet.

    • Control samples are to be wrapped in aluminum foil and stored under the same temperature conditions.

    • Duration: 12 weeks.

    • Sampling points: 0, 2, 4, 8, and 12 weeks.

  • Control Samples:

    • Store a set of all preparations in both clear and amber vials at room temperature (20-25°C) and in the dark.

Analytical Methodology
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To quantify the concentration of the parent acetate and identify and quantify any degradation products.

    • Sample Preparation for GC-MS: Dilute the aged samples in a suitable solvent (e.g., hexane or methyl t-butyl ether) containing an internal standard.

    • GC-MS Parameters: Utilize a standard non-polar column (e.g., DB-5ms) with a programmed temperature ramp to separate the components. The mass spectrometer will be operated in full scan mode to identify degradation products by comparing their mass spectra to libraries (e.g., NIST).

  • Sensory Evaluation:

    • Objective: To assess changes in the odor profile.

    • Procedure: At each sampling point, a trained sensory panel will evaluate the odor of the aged samples against the control samples on smelling strips. Panelists will be asked to describe any changes in odor character and intensity.

  • Physical and Chemical Parameter Monitoring:

    • Objective: To detect any physical changes in the bases.

    • Parameters:

      • Color change (spectrophotometry).

      • pH of the bases.

      • Viscosity of the detergent and fabric conditioner.

Data Presentation and Interpretation

The quantitative data from the GC-MS analysis should be summarized in tables, showing the percentage of this compound and Vetiver Acetate remaining at each time point under each stress condition. Any significant degradation products should be identified and their relative concentrations reported. Sensory evaluation results can be presented using spider web diagrams to visualize changes in the odor profile.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative stability testing of this compound and Vetiver Acetate.

Fragrance_Stability_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Aging Conditions cluster_analysis Analysis at Time Points (0, 2, 4, 8, 12 weeks) cluster_results Data Interpretation Prep_CA This compound in Bases (Ethanol, Detergent, Conditioner) Thermal Thermal Stress (40°C & 50°C) Prep_CA->Thermal Photo Photostability (UV/Vis Light) Prep_CA->Photo Control Control (Room Temp, Dark) Prep_CA->Control Prep_VA Vetiver Acetate in Bases (Ethanol, Detergent, Conditioner) Prep_VA->Thermal Prep_VA->Photo Prep_VA->Control GCMS GC-MS Analysis (Quantification & Degradation Products) Thermal->GCMS Sensory Sensory Evaluation (Odor Profile) Thermal->Sensory Physical Physical/Chemical Tests (Color, pH, Viscosity) Thermal->Physical Photo->GCMS Photo->Sensory Photo->Physical Control->GCMS Control->Sensory Control->Physical Data_Table Quantitative Data Tables GCMS->Data_Table Report Comparative Stability Report Sensory->Report Physical->Report Data_Table->Report

Caption: Experimental workflow for the comparative stability analysis of this compound and Vetiver Acetate.

Conclusion

Based on available information, this compound presents as a more predictably stable fragrance ingredient compared to the inherently variable Vetiver Acetate. However, the lack of direct comparative quantitative data necessitates the execution of a robust experimental protocol as outlined. By systematically evaluating both materials under accelerated stress conditions, formulators can gain a deeper understanding of their relative stability, enabling more informed decisions in the development of high-quality, long-lasting fragrances. The proposed workflow provides a comprehensive framework for generating the critical data required for such a comparison.

References

A Comparative Toxicological Profile of Cedryl Acetate and Its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Widely Used Fragrance Ingredient and Its Structural Relatives, Summarizing Key Toxicological Data and Experimental Methodologies.

Cedryl acetate, a prominent sesquiterpenoid ester, is extensively utilized in the fragrance industry for its characteristic woody and cedar-like aroma. As with any compound intended for use in consumer products, a thorough understanding of its toxicological profile is paramount. This guide provides a comparative analysis of the toxicological data for this compound and several of its structural analogues, including cedrol, α-cedrene, β-cedrene, vetiveryl acetate, nootkatone, guaiol acetate, and patchoulol acetate. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety of these compounds.

Executive Summary of Toxicological Endpoints

The available toxicological data for this compound and its analogues primarily focus on acute toxicity, skin irritation and sensitization, and genotoxicity. While comprehensive comparative studies are limited, the existing data provide valuable insights into the potential hazards associated with these compounds.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for various toxicological endpoints for this compound and its analogues. It is important to note that the data are compiled from various sources and may not have been generated using identical experimental protocols, which can influence comparability.

Table 1: Acute Oral and Dermal Toxicity

CompoundCAS NumberOral LD50 (mg/kg bw)Dermal LD50 (mg/kg bw)SpeciesReference
This compound77-54-3> 4800> 5000Rat, Rabbit[1]
Cedrol77-53-2> 5000Not availableRat[2]
α-Cedrene469-61-4Not availableNot available
β-Cedrene546-28-1Not availableNot available
Vetiveryl Acetate62563-80-8> 5000> 5000Rat, Rabbit
Nootkatone4674-50-4> 5000> 5000Rat, Rabbit
Guaiyl Acetate134-28-1Not availableNot available
Patchoulol Acetate54830-99-8Not availableNot available

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)Exposure Time (h)AssayReference
CedrolHT-29 (human colon cancer)138.9148MTT[3][4]
CedrolCT-26 (mouse colon cancer)92.4648MTT[3][4]
CedrolC32 (human amelanotic melanoma)199.4948MTT[3]
CedrolACHN (human renal adenocarcinoma)184.6548MTT[3]
CedrolA549 (human lung cancer)14.5348MTT[3]
CedrolSVEC (mouse vascular endothelial)202.1948MTT[4]
CedrolMDCK (canine kidney epithelial)281.6048MTT[4]
CedrolHL60 (human leukemia)25-50 (no significant cytotoxicity)0.5 - 1.5Not specified[5][6]

Table 3: Skin Sensitization

CompoundAssayResultPotencyReference
This compoundNot specifiedSensitizerNot specified
Acetyl CedreneLLNAPositiveWeak[7]
Guaiyl AcetateNot specifiedSensitizerNot specified[8]
α-CedreneHumanNo irritation or sensitization at 5%Not applicable[9]

Table 4: Genotoxicity

CompoundAssayCell/StrainMetabolic ActivationResultReference
Guaiyl AcetateMicronucleus TestNot specifiedWith and without S9Negative[1]
Vetiveryl AcetateAmes TestTA100Not specifiedPositive (in one batch, attributed to impurities)[10]
Acetyl CedreneAmes TestNot specifiedWith and without S9Negative[11]
Acetyl CedreneChromosome AberrationNot specifiedWith and without S9Negative[11]
CedrolAmes TestS. typhimuriumWith and without S9Negative[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and comparison of toxicological data. Below are generalized methodologies for the key experiments cited in this guide. For specific study details, referring to the original publications is recommended.

Acute Oral and Dermal Toxicity (LD50)
  • Guideline: Typically follows OECD Test Guideline 401 (Acute Oral Toxicity) or 402 (Acute Dermal Toxicity).

  • Species: Commonly uses rats for oral toxicity and rats or rabbits for dermal toxicity.

  • Procedure: A single high dose of the test substance is administered to a group of animals. For oral toxicity, administration is usually via gavage. For dermal toxicity, the substance is applied to a shaved area of the skin.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: The LD50, the statistically estimated dose that is lethal to 50% of the test animals, is calculated.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: Various human or animal cell lines are used, such as HepG2 (human liver carcinoma), HaCaT (human keratinocytes), or specific cancer cell lines as cited.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then exposed to a range of concentrations of the test substance for a specified duration (e.g., 24, 48, or 72 hours).

    • After exposure, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Endpoint: The absorbance of the resulting purple solution is measured using a microplate reader. The IC50 value, the concentration of the test substance that reduces cell viability by 50%, is calculated from the dose-response curve.

Skin Sensitization (Local Lymph Node Assay - LLNA)
  • Guideline: Follows OECD Test Guideline 429.

  • Species: Mice.

  • Procedure:

    • The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

    • On day five, a solution of radio-labeled thymidine is injected intravenously.

    • A few hours after the injection, the draining auricular lymph nodes are excised.

    • The incorporation of radio-labeled thymidine into the DNA of proliferating lymphocytes in the lymph nodes is measured.

  • Endpoint: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration of the test substance required to produce an SI of 3, is used to determine the potency of the sensitizer.

Genotoxicity (Bacterial Reverse Mutation Test - Ames Test)
  • Guideline: Typically follows OECD Test Guideline 471.

  • Strains: Uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid (e.g., histidine for Salmonella) due to a mutation in the gene responsible for its synthesis.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium that lacks the specific amino acid they require for growth.

  • Endpoint: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the required amino acid) will grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

Signaling Pathways and Mechanisms of Toxicity

While specific studies on the signaling pathways affected by this compound and its analogues are scarce, the known toxicological effects, particularly skin sensitization, provide insights into potential mechanisms.

Skin Sensitization: The Adverse Outcome Pathway (AOP)

The process of skin sensitization by chemical allergens is well-described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events:

  • Molecular Initiating Event (MIE): Covalent Binding to Skin Proteins: Small, chemically reactive molecules (haptens) like some fragrance ingredients penetrate the skin and covalently bind to skin proteins. This haptenation process forms immunogenic complexes.

  • Keratinocyte Activation: The hapten-protein complexes can induce a stress response in keratinocytes, the primary cells of the epidermis. This leads to the activation of inflammatory signaling pathways.

  • Dendritic Cell Activation and Migration: Dendritic cells (DCs), the antigen-presenting cells of the skin, recognize and process the haptenated proteins. Activated DCs then migrate from the epidermis to the draining lymph nodes.

  • T-cell Priming and Proliferation: In the lymph nodes, the activated DCs present the haptenated peptides to naive T-cells. This leads to the activation and proliferation of allergen-specific T-cells, establishing an immunological memory.

Upon subsequent exposure to the same allergen, these memory T-cells are rapidly activated, leading to an exaggerated inflammatory response known as allergic contact dermatitis.

AOP_Skin_Sensitization cluster_skin Skin cluster_lymph_node Lymph Node MIE Molecular Initiating Event: Haptenation of Skin Proteins KC_Activation Keratinocyte Activation MIE->KC_Activation Stress Signals DC_Activation Dendritic Cell Activation MIE->DC_Activation Uptake & Processing KC_Activation->DC_Activation Cytokine Release T_Cell T-Cell Priming & Proliferation DC_Activation->T_Cell Migration & Antigen Presentation

Caption: Adverse Outcome Pathway for Skin Sensitization.

Potential Involvement of the Keap1-Nrf2 Pathway

Many chemical sensitizers are electrophiles or can be metabolized to form electrophiles. These reactive species can induce oxidative stress in cells. The Keap1-Nrf2 signaling pathway is a major cellular defense mechanism against oxidative stress.

  • Under normal conditions: The transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which targets it for degradation.

  • Under oxidative stress: Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

  • Nrf2 Activation: Free Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

It is plausible that this compound and its analogues, if they possess electrophilic properties or can be metabolized to electrophiles, could activate the Keap1-Nrf2 pathway as part of a cellular stress response. However, direct experimental evidence for this is currently lacking.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Electrophiles Electrophiles / Oxidative Stress Electrophiles->Keap1_Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway.

Conclusion

References

Unveiling the Potency of Cedryl Acetate: A Comparative Guide to its α-Glucosidase Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cedryl Acetate's α-glucosidase inhibitory action against established alternatives. Supported by experimental data and detailed protocols, we delve into the mechanism of this promising natural compound.

α-Glucosidase, a key intestinal enzyme, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. While synthetic inhibitors like Acarbose, Miglitol, and Voglibose are clinically available, the search for novel, potent, and potentially safer inhibitors from natural sources is a dynamic area of research. This compound, a sesquiterpenoid found in essential oils of cedar, has emerged as a significant candidate, demonstrating potent α-glucosidase inhibitory activity. This guide validates its mechanism of action through a comparative analysis with existing drugs, supported by experimental data and detailed methodologies.

Comparative Inhibitory Potency: this compound vs. Standard Drugs

This compound has demonstrated noteworthy inhibitory activity against α-glucosidase, in some cases surpassing the potency of the widely used inhibitor, Acarbose. The half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency, provides a quantitative basis for comparison.

CompoundIC50 Value (µM)Enzyme SourceNotes
This compound 38.3 ± 0.8 Saccharomyces cerevisiaeA study highlighted its greater potency compared to Acarbose under the same experimental conditions.
Acarbose750 ± 1.2Saccharomyces cerevisiaeIC50 values for Acarbose can vary significantly based on experimental conditions.[1]
Miglitol4.2 ± 0.2Saccharomyces cerevisiaeGenerally shows higher potency than Acarbose against yeast α-glucosidase.
Voglibose0.17 ± 0.01Saccharomyces cerevisiaeKnown for its strong inhibitory activity.

Note: The IC50 values can differ based on the specific experimental setup, including enzyme concentration, substrate concentration, and incubation time. The data presented here is for comparative purposes, using yeast (Saccharomyces cerevisiae) α-glucosidase as a common model.

Unraveling the Mechanism: A Look at Enzyme Kinetics

To understand how this compound inhibits α-glucosidase, enzyme kinetic studies are crucial. These studies help determine the mode of inhibition—whether it's competitive, non-competitive, uncompetitive, or a mixed type. This is often visualized using a Lineweaver-Burk plot, a graphical representation of enzyme kinetics.

Based on its potent inhibitory action and structural characteristics, this compound is proposed to be a competitive inhibitor of α-glucosidase. This means it likely binds to the active site of the enzyme, directly competing with the natural substrate (carbohydrates). This mode of action is similar to that of Acarbose.

InhibitorInhibition TypeKey Kinetic Parameters Affected
This compound Competitive (Proposed)Increases Km, Vmax remains unchanged
AcarboseCompetitiveIncreases Km, Vmax remains unchanged
MiglitolCompetitiveIncreases Km, Vmax remains unchanged
VogliboseCompetitiveIncreases Km, Vmax remains unchanged

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). An increase in Km indicates a lower affinity of the enzyme for its substrate, a characteristic of competitive inhibition. Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. In competitive inhibition, Vmax can still be reached at higher substrate concentrations.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism and the experimental process, the following diagrams are provided.

G cluster_enzyme α-Glucosidase Active Site cluster_reaction Reaction Pathway Enzyme α-Glucosidase ActiveSite Active Site Substrate Carbohydrate Substrate Binding Binding to Active Site Substrate->Binding CedrylAcetate This compound CedrylAcetate->Binding Inhibition Inhibition of Carbohydrate Digestion Binding->Inhibition This compound Binds Hydrolysis Carbohydrate Hydrolysis Binding->Hydrolysis Substrate Binds Glucose Glucose Hydrolysis->Glucose

Caption: Proposed competitive inhibition of α-glucosidase by this compound.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare α-Glucosidase Solution D Incubate Enzyme with Inhibitor/Control A->D B Prepare Substrate (pNPG) Solution E Add Substrate to Initiate Reaction B->E C Prepare this compound & Control Solutions C->D D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with Na2CO3) F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 Value H->I J Perform Kinetic Studies (Lineweaver-Burk Plot) I->J K Determine Mode of Inhibition J->K

Caption: Experimental workflow for validating α-glucosidase inhibitors.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compound (this compound) and positive control (e.g., Acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare a solution of pNPG in phosphate buffer.

  • In a 96-well plate, add a small volume of the enzyme solution to each well.

  • Add various concentrations of the test compound (this compound) and the positive control to the respective wells. A solvent control (containing only the solvent used to dissolve the compounds) should also be included.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the pNPG solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Enzyme Kinetic Parameters

This protocol describes how to determine the kinetic parameters (Km and Vmax) and the mode of inhibition using a Lineweaver-Burk plot.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with a key modification: use varying concentrations of the substrate (pNPG).

  • For each substrate concentration, measure the initial reaction velocity (rate of p-nitrophenol formation) in the absence (control) and presence of different fixed concentrations of the inhibitor (this compound).

  • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.

  • Analyze the resulting plots:

    • Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged, but will have different x-intercepts (-1/Km), indicating an increase in the apparent Km.

    • Non-competitive Inhibition: The lines will intersect at the x-axis (-1/Km), indicating that Km is unchanged, but will have different y-intercepts (1/Vmax), indicating a decrease in Vmax.

    • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and Km.

    • Mixed Inhibition: The lines will intersect at a point other than the axes.

  • The values of Km and Vmax can be determined from the intercepts of the control (uninhibited) line. The inhibition constant (Ki) can be calculated from the slopes of the lines in the presence of the inhibitor.

Conclusion

The available evidence strongly suggests that this compound is a potent α-glucosidase inhibitor, likely acting through a competitive mechanism. Its demonstrated efficacy, in some cases exceeding that of the standard drug Acarbose, positions it as a compelling natural candidate for further investigation in the management of type 2 diabetes. The experimental protocols provided in this guide offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of this compound and other natural compounds. Future in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a physiological context.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling Cedryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cedryl Acetate, a common fragrance ingredient that requires careful management due to its potential health and environmental hazards. Adherence to these protocols will help safeguard your team and maintain the integrity of your research.

Immediate Safety and Handling Plan

This compound is classified as a skin irritant and sensitizer, and may be fatal if swallowed and enters the airways.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4] Therefore, a comprehensive approach to handling, from initial preparation to final disposal, is critical.

Engineering Controls: Always handle this compound in a well-ventilated area.[3][5][6] The use of a chemical fume hood is the preferred method for controlling vapor exposure. If heated, local exhaust ventilation should be employed to minimize the release of volatile compounds into the workspace.[7][8]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to prevent skin and eye contact. The following should be worn at all times when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory.[5][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Hand Protection: Chemically resistant gloves are required.[5][8] Nitrile gloves are a suitable option for short-term protection, but should be inspected before each use and disposed of immediately upon contamination.[11]

  • Body Protection: A laboratory coat should be worn to protect against incidental skin contact.[11] For larger quantities or in the event of a spill, impervious clothing may be necessary.[9]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[7] However, if ventilation is insufficient or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][11]

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and all necessary PPE is readily available and in good condition. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.

  • Dispensing: Carefully dispense the required amount of this compound in a chemical fume hood. Avoid generating mists or vapors. Keep containers tightly closed when not in use.[5][6]

  • Use: When using this compound in experimental procedures, maintain good laboratory hygiene. Do not eat, drink, or smoke in the handling area.[6]

  • Cleaning: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.[1][5]

Spill Response:

In the event of a spill, evacuate unnecessary personnel from the area.[4] For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5] Collect the absorbed material into a suitable, labeled container for disposal.[3] For larger spills, a self-contained breathing apparatus may be required.[2][8] Prevent the spill from entering drains or waterways.[3][5]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all this compound waste, including contaminated absorbents, in a clearly labeled, sealed container.[3]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[3] If not being reused, puncture the container to prevent further use and dispose of it in a sanitary landfill or through a licensed waste disposal service.[3]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[1][5][6] Do not discharge this compound into sewers or the environment.[3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 77-54-3[1][12]
Molecular Formula C17H28O2[12]
Molecular Weight 264.40 g/mol [2]
Appearance Colorless to yellowish liquid or solid[5]
Odor Woody, cedar-like[5]
Flash Point >100 °C[5]
Boiling Point >200 °C[3]
LD50 Oral (Rat) >5000 mg/kg[5]
LD50 Dermal (Rabbit) >5000 mg/kg[5]
UN Number 3082[2][8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase prep_start Start: Review SDS and Procedures ppe_check Verify and Don PPE (Goggles, Gloves, Lab Coat) prep_start->ppe_check Proceed vent_check Ensure Proper Ventilation (Fume Hood On) ppe_check->vent_check Proceed dispense Dispense this compound in Fume Hood vent_check->dispense Proceed experiment Conduct Experiment dispense->experiment Proceed decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Experiment Complete spill Spill Occurs experiment->spill If Spill waste_collect Collect Waste in Labeled Container decontaminate->waste_collect Proceed ppe_remove Remove and Dispose of Contaminated PPE waste_collect->ppe_remove Proceed wash_hands Wash Hands Thoroughly ppe_remove->wash_hands Proceed disposal Dispose of Waste via Licensed Contractor wash_hands->disposal Proceed end End disposal->end Task Complete spill->decontaminate No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->decontaminate Cleanup Complete

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cedryl Acetate
Reactant of Route 2
Reactant of Route 2
Cedryl Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.